molecular formula C32H38N6O3 B1192214 AX15910

AX15910

Cat. No.: B1192214
M. Wt: 554.695
InChI Key: CBWCJYFVVHOTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AX15910 is a chemical research tool recognized in academic literature for its dual inhibitory activity against Extracellular Signal-Regulated Kinase 5 (ERK5) and Bromodomain-Containing Protein 4 (BRD4) . This compound emerged from studies aiming to clarify the biological roles of ERK5. Unlike highly selective ERK5 inhibitors that showed no effect in certain cellular models, AX15910 demonstrated efficacy in reducing inflammatory responses, such as the upregulation of E-selectin in primary human umbilical vein endothelial cells stimulated with a Toll-like receptor agonist . This anti-inflammatory activity is attributed not solely to ERK5 kinase inhibition, but significantly to its off-target inhibition of BRD4, a key epigenetic reader involved in gene transcription . As a dual inhibitor, AX15910 serves as a critical tool for researchers to dissect complex signaling pathways and determine whether observed phenotypic effects in studies of inflammation and cancer are driven by kinase activity or bromodomain interference . It helps delineate the non-catalytic functions of the ERK5 protein from its kinase-dependent functions. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C32H38N6O3

Molecular Weight

554.695

IUPAC Name

3-[2-Ethoxy-4-(4-pyrrolidin-1-yl-piperidine-1-carbonyl)-phenylamino]-5,11-dimethyl-5,11-dihydro-2,5,11-triaza-dibenzo[a,d]cyclohepten-10-one

InChI

InChI=1S/C32H38N6O3/c1-4-41-29-19-22(31(39)38-17-13-23(14-18-38)37-15-7-8-16-37)11-12-25(29)34-30-20-27-28(21-33-30)36(3)32(40)24-9-5-6-10-26(24)35(27)2/h5-6,9-12,19-21,23H,4,7-8,13-18H2,1-3H3,(H,33,34)

InChI Key

CBWCJYFVVHOTAZ-UHFFFAOYSA-N

SMILES

O=C1C2=CC=CC=C2N(C)C3=CC(NC4=CC=C(C(N5CCC(N6CCCC6)CC5)=O)C=C4OCC)=NC=C3N1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AX15910;  AX 15910;  AX-15910

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of AX15910

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical properties, and critical experimental validation of AX15910 .

Executive Summary

AX15910 is a small-molecule inhibitor originally characterized as a probe for ERK5 (Extracellular Signal-Regulated Kinase 5) .[1] However, rigorous pharmacological profiling has redefined it as a dual inhibitor of ERK5 and BRD4 (Bromodomain-containing protein 4) .[1]

Crucially, AX15910 serves as a "cautionary probe" in drug discovery.[1] While it potently inhibits ERK5 kinase activity, the anti-inflammatory and anti-proliferative phenotypes often attributed to it (such as E-selectin suppression) are driven primarily by its off-target inhibition of BRD4 , a member of the BET (Bromodomain and Extra-Terminal) family.[1] This guide dissects the duality of its mechanism and provides the experimental framework to distinguish between these two targets.[1]

Chemical Identity & Properties

AX15910 belongs to the benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one class of compounds.[1][2][3][4]

PropertyDetail
IUPAC Name 3-(2-Ethoxy-4-(4-(pyrrolidin-1-yl)piperidine-1-carbonyl)phenylamino)-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one
Molecular Formula C₃₂H₃₈N₆O₃
Molecular Weight 554.68 g/mol
Primary Targets ERK5 (Kinase domain), BRD4 (Bromodomain 1 & 2)
Key Solubility DMSO (up to 100 mM)

Mechanism of Action: The Dual-Target Paradigm

AX15910 exerts its biological effects through two distinct molecular interfaces.[1][2] Understanding this duality is critical for interpreting experimental data.

A. Primary Mechanism: ATP-Competitive Kinase Inhibition (ERK5)

AX15910 binds to the ATP-binding pocket of the ERK5 (MAPK7) kinase domain.[1]

  • Pathway: MEK5

    
     ERK5 
    
    
    
    Transcription Factors (e.g., MEF2C).[1]
  • Action: It prevents the phosphorylation of ERK5 substrates.[1][2]

  • Biological Consequence: In pure kinase assays, it effectively shuts down ERK5 signaling.[1] However, studies utilizing selective ERK5 inhibitors (e.g., AX15836) have shown that blocking ERK5 kinase activity alone does not recapitulate the robust anti-inflammatory effects seen with AX15910.[1]

B. Dominant Phenotypic Mechanism: Epigenetic Reader Inhibition (BRD4)

AX15910 possesses a structural moiety that mimics acetylated lysine, allowing it to dock into the hydrophobic pocket of BET bromodomains , specifically BRD4 .[1]

  • Pathway: BRD4 binds acetylated histones

    
     Recruitment of P-TEFb 
    
    
    
    Transcription of oncogenes (c-Myc) and inflammatory cytokines.[1]
  • Action: AX15910 acts as a competitive inhibitor, displacing BRD4 from chromatin.[1]

  • Biological Consequence: This displacement suppresses the transcription of critical inflammatory mediators (e.g., E-selectin, IL-6).[1] This is the mechanism responsible for the compound's efficacy in most inflammation and oncology models. [1]

C. Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the intended target (ERK5) and the phenotypic driver (BRD4).[1][2][5]

AX15910_Mechanism AX15910 AX15910 (Dual Inhibitor) ERK5 ERK5 Kinase (ATP Pocket) AX15910->ERK5 Inhibits (High Potency) BRD4 BRD4 (Bromodomain) AX15910->BRD4 Inhibits (Off-Target) AX15836 AX15836 (Selective ERK5 Inhibitor) AX15836->ERK5 Inhibits (Selective) AX15836->BRD4 No Binding MEF2C MEF2C Phosphorylation ERK5->MEF2C Chromatin Chromatin Binding (Ac-Lysine) BRD4->Chromatin Recruitment NoPheno No Anti-Inflammatory Response MEF2C->NoPheno ERK5 dispensable for this phenotype Transcription Transcription of E-selectin / c-Myc Chromatin->Transcription Pheno Strong Anti-Inflammatory & Anti-Proliferative Effect Transcription->Pheno Driven by BRD4 blockade

Caption: Mechanistic divergence of AX15910. While it inhibits ERK5, the observed therapeutic phenotypes (dark box) are driven by its off-target inhibition of BRD4, distinguishing it from selective ERK5 inhibitors like AX15836.[1]

Experimental Protocols for Validation

To validate the mechanism of AX15910 in your own research, you must distinguish between kinase inhibition and bromodomain displacement.[1]

Protocol A: Differential Phenotypic Screening (E-Selectin Assay)

This assay is the "gold standard" for distinguishing dual inhibitors (AX15910) from selective ERK5 inhibitors.[1]

  • Cell Culture: Culture HUVEC (Human Umbilical Vein Endothelial Cells) in EGM-2 medium.

  • Compound Treatment:

    • Group A: Vehicle (DMSO).[1]

    • Group B: AX15910 (Dual inhibitor) at 1 µM.[1]

    • Group C: AX15836 (Selective ERK5 inhibitor) at 1 µM.[1]

    • Group D: JQ1 (Selective BET inhibitor) at 0.5 µM (Positive Control).[1]

  • Stimulation: Pre-incubate cells with compounds for 1 hour, then stimulate with TNF-α (10 ng/mL) or IL-1β for 4 hours.[1]

  • Readout: Measure surface E-selectin expression via Flow Cytometry (using anti-CD62E antibody) or ELISA.

  • Interpretation:

    • AX15910 & JQ1: Will show significant reduction in E-selectin.[1]

    • AX15836: Will show no effect , proving that ERK5 inhibition is not the cause of the phenotype.[1]

Protocol B: BROMOscan™ Competition Assay

To quantify the off-target affinity for BRD4.[1][5]

  • Setup: Use T7 phage strains displaying the bromodomain of BRD4.[1]

  • Binding: Incubate DNA-tagged BRD4 phage with an immobilized acetylated ligand (bait) in the presence of AX15910 (various concentrations).

  • Elution & qPCR: Wash away unbound phage. Elute bound phage and quantify via qPCR.[1]

  • Calculation: Plot % remaining binding vs. concentration to determine

    
    .[1]
    
    • Expected Result: AX15910 typically exhibits a

      
       < 500 nM for BRD4, confirming potent off-target engagement.[1]
      

Comparative Data Summary

The following table summarizes the activity profile of AX15910 against reference compounds, highlighting the necessity of using selective controls.

CompoundClassERK5 Inhibition (

)
BRD4 Binding (

)
E-Selectin Inhibition
AX15910 Dual Kinase/BET Inhibitor < 10 nM ~200 nM High
AX15836 Selective ERK5 Inhibitor< 10 nM> 10,000 nMNone
JQ1 Selective BET InhibitorInactive< 50 nMHigh
XMD8-92 Dual Kinase/BET Inhibitor< 50 nM~200 nMHigh

Key Insight: If your experimental readout mimics JQ1 but fails with AX15836, the effect of AX15910 is BET-mediated, not ERK5-mediated.[1]

References

  • Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation.[1] Proceedings of the National Academy of Sciences (PNAS), 113(41), 11569–11574.[1] [Link][1]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1][2] Nature, 468(7327), 1067–1073.[1][2] [Link][1]

Sources

AX15910 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of AX15910, a compound that played a pivotal role in the re-evaluation of ERK5 biology due to its dual inhibitory mechanism.

Dual ERK5/BRD4 Inhibitor & The Re-evaluation of Kinase Selectivity

Executive Summary

AX15910 is a small molecule originally developed as a potent inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5).[1] However, advanced proteomic profiling and phenotypic screening revealed it to be a dual inhibitor , possessing significant equipotent activity against Bromodomain-containing protein 4 (BRD4).[1]

This compound represents a critical case study in drug discovery: its initial use led to the misattribution of anti-inflammatory phenotypes (specifically E-selectin reduction) to ERK5 inhibition.[1] Subsequent comparison with highly selective ERK5 inhibitors (e.g., AX15836) demonstrated that these phenotypic effects were, in fact, driven by off-target BRD4 inhibition.[1] Consequently, AX15910 is now utilized primarily as a tool compound to distinguish between ERK5-dependent and BRD4-dependent signaling events.[1]

Chemical Structure & Properties[1][2][3][4][5][6]

AX15910 is built upon a benzopyridodiazepinone scaffold, a privileged structure in kinase medicinal chemistry.[1]

PropertyData
IUPAC Name 3-(2-Ethoxy-4-(4-(pyrrolidin-1-yl)piperidine-1-carbonyl)phenylamino)-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one
Molecular Formula C₃₀H₃₆N₆O₃
Molecular Weight 528.65 g/mol
Solubility Soluble in DMSO (>10 mM); poorly soluble in water.[1][2]
Appearance Tan to off-white solid
Purity Requirement >98% (HPLC) for biological assays to rule out impurity-driven artifacts.[1]
Structural Pharmacophores[1]
  • Diazepinone Core: Provides the rigid backbone necessary for orienting the hinge-binding motif within the ERK5 ATP pocket.[1]

  • Ethoxy-Phenylamino Moiety: Facilitates key hydrogen bonding interactions and hydrophobic contacts within the kinase active site.[1]

  • Pyrrolidinyl-Piperidine Tail: Extends into the solvent-exposed region.[1] In the context of BRD4, this moiety (or the overall shape it confers) mimics the acetyl-lysine recognition motif, allowing the molecule to dock into the bromodomain hydrophobic pocket.

Mechanism of Action (MoA)

AX15910 functions through a polypharmacological mechanism , binding two distinct protein classes.[1]

3.1 Primary Target: ERK5 Kinase

ERK5 (BMK1) is the largest MAPK family member, containing both a kinase domain and a C-terminal transcriptional activation domain.[1]

  • Binding Mode: ATP-competitive inhibition.[1][3]

  • Effect: Blocks the catalytic activity of ERK5, preventing the phosphorylation of downstream substrates (e.g., MEF2C).

  • Paradoxical Activation: Like many type I inhibitors, binding of AX15910 to the ERK5 kinase domain can induce a conformational change that exposes the Nuclear Localization Signal (NLS), driving ERK5 into the nucleus even while catalytic activity is inhibited.

3.2 Secondary Target: BRD4 (BET Family)

BRD4 is an epigenetic reader protein that recognizes acetylated lysine residues on histones.[1]

  • Binding Mode: Acetyl-lysine mimetic.[1]

  • Effect: Displaces BRD4 from chromatin, suppressing the transcription of MYC and inflammatory genes (e.g., SELE encoding E-selectin).

3.3 The "Selectivity Crisis" in ERK5 Validation

The diagram below illustrates the critical divergence in signaling outcomes between AX15910 (Dual) and AX15836 (Selective), which corrected the field's understanding of ERK5's role in inflammation.

MoA_Logic AX15910 AX15910 (Dual Inhibitor) ERK5 ERK5 Kinase Domain AX15910->ERK5 Inhibits BRD4 BRD4 Bromodomain AX15910->BRD4 Inhibits (Off-Target) Inflammation Inflammatory Gene Expression (E-selectin) AX15910->Inflammation Reduces (via BRD4) AX15836 AX15836 (Selective ERK5i) AX15836->ERK5 Inhibits AX15836->BRD4 No Effect AX15836->Inflammation No Reduction KinaseActivity Kinase Activity (p-MEF2C) ERK5->KinaseActivity Promotes BRD4->Inflammation Promotes

Figure 1: Mechanistic divergence. AX15910 reduces inflammation via BRD4 blockade, whereas selective ERK5 inhibition (AX15836) does not, proving ERK5 is dispensable for this specific inflammatory response.

Synthesis & Manufacturing

The synthesis of AX15910 utilizes a convergent approach, coupling a core carboxylic acid scaffold ("B10") with a functionalized amine.

Synthetic Pathway[1][4][3]
  • Scaffold Preparation: The benzopyridodiazepinone core is synthesized via cyclization, yielding the intermediate B10 (3-(4-carboxy-2-ethoxyphenylamino)-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one).[1]

  • Amide Coupling: B10 is coupled with 4-(pyrrolidin-1-yl)piperidine using HATU as the coupling reagent to ensure efficient amide bond formation without racemization.[1]

Synthesis B10 Intermediate B10 (Carboxylic Acid Scaffold) Coupling Amide Coupling (2 hours) B10->Coupling Amine 4-(pyrrolidin-1-yl)piperidine Amine->Coupling Reagents HATU, DIPEA Solvent: DMF, 25°C Reagents->Coupling AX15910 AX15910 (Final Product) Coupling->AX15910

Figure 2: Synthetic workflow for AX15910 from the B10 acid precursor.[1]

Protocol Summary:

  • Reagents: HATU (1.4 eq), DIPEA (4.0 eq).[1]

  • Conditions: DMF, Ambient Temperature, 2 hours.

  • Purification: The reaction mixture is typically concentrated via lyophilization, followed by reverse-phase HPLC or aqueous workup to yield the tan solid.[1]

Experimental Protocols

To validate AX15910 activity and distinguish it from selective inhibitors, the following assays are standard.

5.1 Cellular E-Selectin Assay (BRD4 Readout)

This assay detects the anti-inflammatory activity driven by BRD4 inhibition.[1]

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[1]

  • Seeding: Plate 10,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Pre-treat cells with AX15910 (0.1 – 10 µM) for 1 hour.[1]

    • Include controls: DMSO (Negative), JQ1 (Positive BRD4 control), AX15836 (Negative ERK5-selective control).

  • Stimulation: Add TNF-α (10 ng/mL) or IL-1β to induce E-selectin expression; incubate 4-6 hours.

  • Detection: Fix cells, stain with anti-E-selectin antibody (ELISA or Immunofluorescence).[1]

  • Interpretation: AX15910 should dose-dependently reduce E-selectin.[1] AX15836 should have no effect , confirming the phenotype is BRD4-mediated.[1]

5.2 ERK5 Autophosphorylation Assay (Kinase Readout)

This assay confirms engagement of the ERK5 kinase domain.[1]

  • Cell Line: HeLa or HUVEC.

  • Stimulation: Treat cells with EGF (20 ng/mL) for 15 min to activate the ERK5 pathway.[1]

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Western Blot:

    • Run SDS-PAGE.[1][5][6] Note that hyper-phosphorylated ERK5 migrates slower ("band shift").[1][5]

    • Probe with anti-ERK5 (total).[1][4]

  • Interpretation:

    • Vehicle: Slow-migrating band (phosphorylated).[1]

    • AX15910 Treated: Fast-migrating band (inhibition of autophosphorylation).[1]

References
  • Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation."[1] Proceedings of the National Academy of Sciences (PNAS), 113(41), 11507–11512.

    • Significance: The definitive study identifying AX15910 as a dual inhibitor and disproving ERK5's role in E-selectin regulation.[1]

    • [1]

  • Yang, Q., et al. (2010). "Pharmacological inhibition of BMK1 suppresses tumor growth and metastasis."[1] Cancer Cell, 18(3), 258-267.[1]

    • Significance: Early work establishing the XMD/AX scaffold utility, though later re-interpreted regarding selectivity.[1]

    • [1]

  • PubChem Compound Summary. "AX15910".

    • Significance: Chemical structure and physicochemical property validation.[1][4]

    • [1]

Sources

AX15910 target identification and validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AX15910 Target Identification and Validation: A Case Study in Polypharmacology Deconvolution Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Chemical Biologists, and Translational Researchers[1]

Executive Summary: The AX15910 Paradox

In modern drug discovery, the transition from phenotypic hit to validated target is rarely linear.[1] AX15910 serves as a critical instructional case study in target validation rigor. Originally designed as a selective ERK5 (MAPK7) inhibitor, AX15910 demonstrated potent anti-inflammatory and anti-proliferative effects in cellular assays.[1] However, rigorous target deconvolution revealed that these phenotypic outcomes were driven not by ERK5 inhibition, but by a potent, unanticipated off-target activity against BRD4 (Bromodomain-containing protein 4) .[1]

This guide outlines the technical workflow required to identify and validate the true mechanism of action (MoA) for compounds like AX15910, distinguishing between designed affinity and functional efficacy.

Part 1: The Phenotypic Discrepancy (Signal Detection)[1]

The first step in validating AX15910 involved recognizing the disconnect between kinase inhibition and phenotypic output.[1]

The Observation

In endothelial cell inflammation models (TNF-


 stimulated E-selectin expression), AX15910 inhibited E-selectin expression with high potency.[1] However, structurally related analogs with equal potency against ERK5 (e.g., AX15836) failed to replicate this phenotype.[1] This "phenotypic split" is the primary red flag indicating off-target efficacy.
Protocol 1: Differential Phenotypic Screening

Objective: To determine if the intended target (ERK5) drives the observed phenotype.[1]

Step-by-Step Methodology:

  • Compound Selection: Assemble a panel of 3–5 structurally distinct chemotypes.

    • Set A: AX15910 (The Hit).[2][3][4]

    • Set B: AX15836 (The Negative Control - highly selective for ERK5, lacks the specific moiety responsible for BRD4 binding).[1]

    • Set C: XMD8-92 (Historical control).[2]

  • Cellular Assay: Use HUVEC (Human Umbilical Vein Endothelial Cells).

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Pre-treat with compounds (dose-response: 1 nM to 10

      
      M) for 1 hour.
      
    • Stimulate with TNF-

      
       (10 ng/mL) for 4 hours.
      
  • Readout: ELISA for surface E-selectin.

  • Data Analysis: Plot IC

    
     curves.
    
    • Critical Validation Check: If Set B (Selective ERK5i) is inactive while Set A (AX15910) is active, the phenotype is ERK5-independent .[1]

Quantitative Summary:

CompoundERK5 IC

(Enzymatic)
E-selectin Inhibition (Cellular)BRD4 Binding (

)
Conclusion
AX15910 6 nMPotent (< 500 nM) Low nM Dual Inhibitor
AX158368 nMInactive (> 10

M)
> 10,000 nMSelective ERK5
XMD8-9212 nMPotentLow nMDual Inhibitor

Part 2: Target Identification (The "Off-Target" Hunt)

Once ERK5 was ruled out as the phenotypic driver, the search for the cryptic target began.[1] Given the diazepine scaffold of AX15910, which mimics the acetyl-lysine recognition motif, Bromodomain and Extra-Terminal (BET) proteins were logical candidates.[1]

Protocol 2: Orthogonal Profiling (Kinome vs. Bromoscan)

Objective: To identify high-affinity binding partners across the proteome.

Workflow:

  • Kinome Profiling (KiNativ):

    • Incubate cell lysates with AX15910.[1]

    • Add biotinylated acyl-phosphate ATP probes.

    • Perform LC-MS/MS to detect protected kinases.

    • Result: Confirmed ERK5 binding, but no other kinase explained the anti-inflammatory profile.[1]

  • Epigenetic Profiling (BROMOscan):

    • Principle: Competition binding assay using DNA-tagged bromodomains and a specific ligand on beads.

    • Step 1: Incubate T7 phage-tagged bromodomains (BRD2, BRD3, BRD4) with immobilized ligand.[1]

    • Step 2: Add AX15910 at varying concentrations.

    • Step 3: Measure phage release via qPCR.[1]

    • Causality Check: A low

      
       against BRD4 confirms physical engagement.[1]
      

TargetID_Workflow Start Phenotypic Hit (AX15910) Hypothesis Hypothesis: ERK5 Inhibition? Start->Hypothesis Test1 Genetic Knockdown (siRNA ERK5) Hypothesis->Test1 Result1 Phenotype NOT Recapitulated Test1->Result1 pivot Pivot to Off-Target Search Result1->pivot Negative Result Screen BROMOscan (Epigenetic Panel) pivot->Screen Hit BRD4 Identified (Kd < 100nM) Screen->Hit

Figure 1: The logic flow for deconvoluting the mechanism of AX15910, moving from a failed genetic validation of the primary target to the identification of the epigenetic off-target.

Part 3: Mechanistic Validation (Establishing Causality)

Physical binding (affinity) does not prove functional relevance. To validate BRD4 as the effector target, one must prove that BRD4 inhibition alone recapitulates the AX15910 phenotype.[1]

Protocol 3: Genetic Mimicry (CRISPR/RNAi)

Objective: To prove that loss of BRD4 mimics AX15910 treatment.

  • Transfection: Transfect HUVEC cells with:

    • siRNA targeting MAPK7 (ERK5).

    • siRNA targeting BRD4.[1]

    • Scrambled control.[1]

  • Stimulation: Treat with TNF-

    
     (10 ng/mL).
    
  • Readout: Measure E-selectin mRNA (RT-qPCR) and protein (Western Blot).

  • Validation Criteria:

    • Valid Target:BRD4 knockdown reduces E-selectin levels similar to AX15910 treatment.[1]

    • Invalid Target:MAPK7 knockdown has no effect on E-selectin, despite AX15910 inhibiting ERK5 kinase activity.[1]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm AX15910 engages BRD4 in the complex environment of a living cell.

  • Treatment: Treat intact cells with AX15910 (1

    
    M) or DMSO for 1 hour.
    
  • Heating: Aliquot cells and heat to a gradient (40°C – 67°C).

  • Lysis & Separation: Lyse cells; centrifuge to remove precipitated (denatured) proteins.

  • Detection: Western blot for BRD4 in the soluble fraction.[1]

  • Result: AX15910 treatment shifts the BRD4 melting curve (

    
    ) to a higher temperature, indicating stabilization upon binding.[1]
    

Part 4: Structural Basis of Polypharmacology

Understanding why AX15910 binds BRD4 is crucial for future lead optimization (either to remove the off-target or to exploit it).

  • The Scaffold: AX15910 contains a diazepine core.[1][4]

  • The Mimicry: The diazepine ring acts as an acetyl-lysine mimetic . BRD4 bromodomains naturally bind acetylated lysine residues on histone tails.[1] The diazepine core of AX15910 inserts into the hydrophobic pocket of the BRD4 bromodomain, mimicking the natural substrate.[1]

  • The Lesson: Kinase inhibitors with "hinge-binding" motifs that resemble acetyl-lysine mimetics often carry a high risk of BET bromodomain liability.

Pathway_Interaction cluster_outcome Phenotypic Outcome AX15910 AX15910 ERK5 ERK5 Kinase (Original Target) AX15910->ERK5 Inhibits (Kd=6nM) BRD4 BRD4 (Bromodomain) AX15910->BRD4 Inhibits (Off-Target) SigPath MEF2C Phosphorylation (Cell Proliferation) ERK5->SigPath Drives TransPath MYC / E-Selectin Transcription (Inflammation) BRD4->TransPath Regulates Result Anti-Inflammatory Effect (Observed) SigPath->Result No Effect TransPath->Result Dominant Mechanism

Figure 2: Mechanistic pathway analysis showing that while AX15910 inhibits both ERK5 and BRD4, the observed anti-inflammatory phenotype is driven exclusively by the BRD4 pathway.[1]

References

  • Lin, E. C., et al. (2016).[1] "ERK5 kinase activity is dispensable for cellular immune response and proliferation."[1] Proceedings of the National Academy of Sciences (PNAS). [Link][1]

  • PubChem. "Compound Summary: AX15910."[1] National Library of Medicine. [Link](Note: Search via specific chemical name or CAS if direct ID is indexed dynamically).

  • BioRxiv. "ERK5 kinase activity is not required for cellular immune response."[1] Cold Spring Harbor Laboratory. [Link][1]

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of AX15910

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "AX15910" is a hypothetical agent used for illustrative purposes within this guide. No public data exists for a compound with this designation. The information presented herein is a composite representation based on established principles of preclinical and clinical safety evaluation for a fictional small molecule kinase inhibitor.

Introduction

AX15910 is a novel, orally bioavailable small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme implicated in the pathogenesis of various malignancies. By selectively targeting the ATP-binding site of TKX, AX15910 aims to disrupt downstream signaling pathways essential for tumor cell proliferation and survival. As with any investigational therapeutic, a thorough understanding of its safety and toxicity profile is paramount to its clinical development and potential application. This guide provides a comprehensive overview of the non-clinical and early clinical safety data for AX15910, offering insights for researchers and drug development professionals.

Non-Clinical Safety and Toxicology

The primary objective of non-clinical toxicology studies is to characterize the potential adverse effects of a new drug candidate in living organisms.[1][2] These studies are fundamental for identifying potential target organs of toxicity, determining a safe starting dose for human trials, and understanding the dose-response relationship for adverse effects.[1] For AX15910, a standard battery of in vitro and in vivo studies was conducted in compliance with Good Laboratory Practice (GLP) guidelines.[3]

In Vitro Toxicology
  • Genotoxicity: A panel of assays was conducted to assess the potential of AX15910 to induce genetic mutations or chromosomal damage. These included the Ames test (bacterial reverse mutation), an in vitro chromosomal aberration test in human lymphocytes, and an in vitro mouse lymphoma assay.

  • hERG Channel Assay: To evaluate the potential for cardiac QT interval prolongation, an automated patch-clamp study was performed on HEK293 cells stably expressing the hERG channel.

In Vivo Toxicology

Initial studies in rodents (mice and rats) were performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity after a single administration.

To assess the effects of longer-term exposure, repeat-dose toxicity studies were conducted in two species, a rodent (rat) and a non-rodent (dog), as per regulatory guidelines.

Table 1: Summary of Key Findings from a 28-Day Repeat-Dose Rat Study

Dose Group (mg/kg/day)Key Clinical ObservationsClinical Pathology ChangesHistopathological Findings
10 (Low Dose)No treatment-related findingsNo significant changesNo treatment-related findings
30 (Mid Dose)Mild, transient alopecia in 2/10 malesMinimal, reversible elevation in ALT and ASTMinimal centrilobular hepatocyte hypertrophy
100 (High Dose)Moderate alopecia, decreased body weight gainModerate, reversible elevations in ALT, AST, and ALPModerate centrilobular hepatocyte hypertrophy with single-cell necrosis
  • Safety Pharmacology: A core battery of safety pharmacology studies was conducted to investigate the potential effects of AX15910 on vital functions. This included assessments of the central nervous, cardiovascular, and respiratory systems in appropriate animal models.

  • Reproductive and Developmental Toxicology: A preliminary assessment of potential effects on fertility and early embryonic development was conducted in rats.

Clinical Safety Profile

The clinical safety profile of AX15910 is being evaluated in ongoing Phase I clinical trials.[4] The primary objectives of these initial studies are to determine the recommended Phase II dose (RP2D), characterize the dose-limiting toxicities (DLTs), and assess the overall safety and tolerability in patients with advanced solid tumors.[5]

Adverse Events in First-in-Human Trials

The most frequently reported adverse drug reactions (ADRs) in the initial dose-escalation cohorts have been generally mild to moderate in severity.

Table 2: Common Adverse Drug Reactions (ADRs) Observed in Phase I (All Grades, n=25)

Adverse EventFrequency (%)
Diarrhea48%
Nausea36%
Fatigue32%
Rash24%
Decreased Appetite20%
Thrombocytopenia16%

Gastrointestinal events, such as diarrhea and nausea, have been the most common ADRs.[6] These are generally manageable with standard supportive care.[6] Thrombocytopenia has been observed, a finding consistent with some other kinase inhibitors, and is carefully monitored.[6]

Experimental Protocols

Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats
  • Animal Allocation: Sprague-Dawley rats (10/sex/group) are randomized into four groups: vehicle control, low dose (10 mg/kg/day), mid dose (30 mg/kg/day), and high dose (100 mg/kg/day).

  • Dosing: AX15910 is administered once daily via oral gavage for 28 consecutive days.

  • Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly.

  • Body Weight and Food Consumption: Recorded weekly.

  • Clinical Pathology: Blood and urine samples are collected at pre-test and at termination for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the 28-day treatment period, a full necropsy is performed on all animals. A comprehensive list of tissues is collected, preserved, and processed for microscopic examination.

Visualizations

Signaling Pathway of TKX Inhibition

TKX_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade TKX Kinase Cascade cluster_cellular_response Cellular Response Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds TKX Tyrosine Kinase X (TKX) GF_Receptor->TKX Activates Downstream_Substrate Downstream Substrate TKX->Downstream_Substrate Phosphorylates Proliferation Cell Proliferation Downstream_Substrate->Proliferation Survival Cell Survival Downstream_Substrate->Survival AX15910 AX15910 AX15910->TKX Inhibits

Caption: Mechanism of action of AX15910 in inhibiting the TKX signaling pathway.

Experimental Workflow for Non-Clinical Safety Assessment

Nonclinical_Safety_Workflow In_Vitro_Tox In Vitro Toxicology (Genotoxicity, hERG) Single_Dose_Tox Single-Dose Toxicology (Rodent) In_Vitro_Tox->Single_Dose_Tox Repeat_Dose_Tox Repeat-Dose Toxicology (Rodent & Non-Rodent) Single_Dose_Tox->Repeat_Dose_Tox IND_Submission Investigational New Drug (IND) Submission Repeat_Dose_Tox->IND_Submission Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Safety_Pharm->IND_Submission Phase_I_Trials Phase I Clinical Trials IND_Submission->Phase_I_Trials

Caption: A streamlined workflow for the non-clinical safety evaluation of AX15910.

Conclusion

The non-clinical safety profile of the hypothetical compound AX15910 has been characterized through a comprehensive series of in vitro and in vivo studies. The primary target organs for toxicity appear to be the liver and skin, with effects being dose-dependent and generally reversible. Early clinical data from Phase I trials suggest a manageable safety profile in humans, with gastrointestinal events and thrombocytopenia being the most common adverse reactions. Continued evaluation in larger patient populations will be essential to further delineate the safety and efficacy of AX15910.

References

  • U.S. Food and Drug Administration. (2018). 210491Orig1s000. accessdata.fda.gov. [Link]

  • Safety Profile of Ixazomib in Patients with Relapsed/Refractory Multiple Myeloma in Japan: An All-case Post-marketing Surveillance. (n.d.). NIH. [Link]

  • Open-Label Study of mRNA-3927 in Participants With Propionic Acidemia. (n.d.). ClinicalTrials.gov. [Link]

  • Pre-clinical toxicology considerations for vaccine development. (2017). PubMed. [Link]

  • A GLP-1 Receptor PET Imaging Substudy Within the VER-A-T1D Trial Investigating the Effects on Beta Cell Mass. (n.d.). ClinicalTrials.gov. [Link]

  • Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. (2019). PubMed. [Link]

  • Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. [Link]

  • A Study to Evaluate the Efficacy and Safety of HLX15-IV Versus DARZALEX® in Combination with Lenalidomide-Dexamethasone (Rd) in Transplant-ineligible Patients with Newly Diagnosed Multiple Myeloma. (2025). CenterWatch. [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. (1986). PubMed. [Link]

  • Preclinical Toxicology in Drug Development Overview. (2019). YouTube. [Link]

  • CD200AR-L and Allogeneic Tumor Lysate Vaccine Immunotherapy for Recurrent HGG and Newly Diagnosed DMG/DIPG in Children and Young Adults. (n.d.). ClinicalTrials.gov. [Link]

  • A Safety, Tolerability, and Efficacy Study of VX-880 in Participants With Type 1 Diabetes. (n.d.). ClinicalTrials.gov. [Link]

  • Depsipeptide (FK228) as a novel histone deacetylase inhibitor: mechanism of action and anticancer activity. (n.d.). PubMed. [Link]

Sources

AX15910: Pharmacokinetic and Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Biology & Drug Discovery

Executive Summary

AX15910 (C32H38N6O3) is a potent, small-molecule chemical probe characterized by its dual inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Extracellular signal-regulated kinase 5 (ERK5) .[1] Unlike clinical candidates optimized for bioavailability, AX15910 serves a critical role in target validation, specifically in dissecting the "ERK5 controversy."

Historically, antiproliferative effects observed with earlier ERK5 inhibitors (e.g., XMD8-92) were attributed to ERK5 kinase blockade. AX15910, alongside the negative control AX15836, demonstrated that these phenotypic effects were actually driven by off-target inhibition of BRD4 (BET family), not ERK5. This guide details the physicochemical, pharmacokinetic (PK), and pharmacodynamic (PD) profiles of AX15910, providing a roadmap for its use in rigorous mechanistic studies.

Physicochemical & Structural Properties

Understanding the structural basis of AX15910 is a prerequisite for interpreting its solubility and membrane permeability profiles.

PropertyValueNotes
Chemical Name 3-((2-ethoxy-4-(4-(pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-oneBenzo-pyrimido-diazepinone scaffold
Molecular Formula C32H38N6O3
Molecular Weight 554.68 g/mol High MW suggests potential oral bioavailability challenges (Lipinski violation)
Solubility DMSO (>10 mM)Poor aqueous solubility; requires organic co-solvent for cellular dosing
Purity Requirements >95% (HPLC)Essential to rule out active impurities in phenotypic screens

Pharmacodynamics (PD): Mechanism of Action

AX15910 acts as a polypharmacological agent . Its efficacy stems from high-affinity binding to the acetyl-lysine binding pocket of BRD4 and the ATP-binding pocket of ERK5.

Binding Kinetics & Potency

The compound exhibits equipotent inhibition of both targets, a feature that distinguishes it from selective controls.

  • BRD4 (Bromodomain 1):

    
    [2]
    
    • Mechanism:[3][4] Competitive displacement of acetylated histone tails, preventing recruitment of the Mediator complex and RNA Polymerase II to oncogenic super-enhancers (e.g., MYC).

  • ERK5 (Kinase Domain):

    
    
    
    • Mechanism:[3][4] Type I ATP-competitive inhibition.

  • Selectivity Profile:

    • AX15910 (Dual): Inhibits BRD4 + ERK5 → Cytotoxicity observed.

    • AX15836 (Selective): Inhibits ERK5 (

      
      ) but not  BRD4 (
      
      
      
      ) → No Cytotoxicity .
Signaling Pathway Modulation

The following diagram illustrates the divergent pathways engaged by AX15910 and how it deconvolutes the phenotypic response.

AX15910_Mechanism AX15910 AX15910 (Dual Inhibitor) ERK5 ERK5 Kinase (ATP Pocket) AX15910->ERK5 IC50 ~20 nM BRD4 BRD4 BD1 (Ac-Lys Pocket) AX15910->BRD4 Kd ~22 nM AX15836 AX15836 (ERK5 Selective Control) AX15836->ERK5 IC50 ~8 nM AX15836->BRD4 No Binding (Kd >3600 nM) MEF2C MEF2C Phosphorylation ERK5->MEF2C Inhibits MYC c-MYC Transcription (Super-Enhancer) BRD4->MYC Inhibits NoEffect No Phenotypic Effect MEF2C->NoEffect Loss of Kinase Activity Does Not Stop Growth Proliferation Cell Proliferation (Cancer Phenotype) MYC->Proliferation Downregulation Stops Growth

Figure 1: Deconvolution of AX15910 efficacy. The compound inhibits both targets, but the antiproliferative effect is causally linked to BRD4 inhibition (right branch), as proven by the lack of effect from the selective ERK5 inhibitor AX15836 (left branch).

Pharmacokinetics (PK): ADME Profile

As a chemical probe, AX15910 was optimized for in vitro potency rather than in vivo drug-like properties. Researchers must be aware of its limitations in animal models.

Absorption & Distribution
  • Permeability: High cell permeability allows for intracellular target engagement (confirmed by KiNativ™ profiling).

  • Plasma Protein Binding: Likely high (>95%), typical of lipophilic benzodiazepine-like scaffolds.

  • Bioavailability (F): Low to Moderate. The diazepinone scaffold often suffers from high first-pass metabolism unless specifically protected.

Metabolism & Excretion
  • Metabolic Stability: The compound contains a pyrrolidinyl-piperidine moiety which is susceptible to oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes (CYP3A4/2D6) in liver microsomes.

  • Clearance: High clearance is expected in rodents.

  • Recommendation: For in vivo studies, AX15910 is generally not recommended for systemic dosing (oral/IV) due to rapid clearance. If in vivo use is mandatory, intratumoral injection or continuous infusion (osmotic pump) may be required to maintain concentrations above the

    
     of 22 nM.
    

Experimental Protocols

To validate AX15910 activity in your specific model, use the following standardized assays.

Protocol: BROMOscan™ Competition Assay (BRD4 Binding)

This assay measures the ability of AX15910 to compete with an immobilized ligand for the BRD4 bromodomain.

  • Preparation:

    • Ligand: Immobilize a known BET ligand (e.g., JQ1 derivative) on magnetic beads.

    • Protein: Express DNA-tagged BRD4-BD1 domains in E. coli or HEK293 lysate.

  • Incubation:

    • Mix AX15910 (11-point serial dilution, start at 10 µM) with BRD4-tagged lysate and ligand-beads.

    • Buffer: 1x PBS, 0.1% BSA, 0.05% Tween-20.

    • Incubate for 1 hour at Room Temperature with rotation.

  • Elution & Detection:

    • Wash beads 3x with buffer.

    • Elute bound protein using qPCR-compatible elution buffer.

    • Quantification: Perform qPCR to detect the DNA tag associated with the BRD4 bound to the beads.

  • Analysis:

    • Calculate % of Control (POC) = (Signal_sample / Signal_DMSO) * 100.

    • Fit to Hill equation to determine

      
      . Target 
      
      
      
      for AX15910: < 30 nM.
Protocol: Cellular Selectivity Workflow

This workflow distinguishes between ERK5-driven and BRD4-driven phenotypes.[1]

Experimental_Workflow Start Start: Cancer Cell Line (e.g., HeLa, MV4-11) Treat_A Arm A: Treat with AX15910 (Dual) Start->Treat_A Treat_B Arm B: Treat with AX15836 (ERK5 Only) Start->Treat_B Assay_1 Assay 1: E-Selectin (Inflammation Marker) Treat_A->Assay_1 Assay_2 Assay 2: Cell Viability (ATP/Resazurin) Treat_A->Assay_2 Treat_B->Assay_1 Treat_B->Assay_2 Result_A AX15910 Result: High Potency Assay_1->Result_A Inhibits Result_B AX15836 Result: No Effect Assay_1->Result_B Inactive Assay_2->Result_A Kills Cells Assay_2->Result_B No Killing Conclusion Conclusion: Phenotype is BRD4-driven Result_A->Conclusion Result_B->Conclusion

Figure 2: The "Negative Control" strategy. Using AX15910 and AX15836 in parallel is required to validate ERK5 independence.

References

  • Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870. [Link][2]

  • Structural Genomics Consortium (SGC). Chemical Probes for Epigenetics. SGC. [Link]

Sources

Part 1: Physicochemical Profile & Technical Context

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Solubility and Stability for AX15910

Executive Summary AX15910 is a potent, dual-target small molecule inhibitor targeting ERK5 (Extracellular Signal-Regulated Kinase 5) and BRD4 (Bromodomain-containing protein 4).[1][2] With a molecular weight of 554.7 g/mol and a lipophilic scaffold (C₃₂H₃₈N₆O₃), it presents specific solubility challenges common to multi-ring kinase inhibitors.[1] This guide provides a rigorous technical framework for handling, solubilizing, and maintaining the stability of AX15910 to ensure reproducible biological data.[1]

Understanding the chemical nature of AX15910 is the prerequisite for successful formulation.[1]

PropertySpecificationTechnical Implication
Chemical Formula C₃₂H₃₈N₆O₃High carbon count indicates significant lipophilicity.[1]
Molecular Weight 554.7 g/mol Large molecule; diffusion rates in viscous media (e.g., Matrigel) may be slower.[1]
Target Profile Dual ERK5 / BRD4Critical Insight: Loss of compound integrity (degradation) may differentially affect binding affinity for ERK5 vs. BRD4, leading to confusing phenotypic data.[1]
Physical State Solid / PowderHygroscopic potential; store with desiccant.[1]
Primary Solvent DMSO / DMFHighly soluble in polar aprotic solvents; poorly soluble in water.[1]

Field-Proven Insight: Research indicates that the phenotypic effects of AX15910 (e.g., anti-inflammatory activity in E-selectin assays) are often driven by its BRD4 (off-target) activity rather than ERK5 inhibition.[1] Therefore, solubility "crash-out" during dilution is catastrophic, as it lowers the effective concentration below the threshold required for BRD4 engagement, which is typically higher than that for ERK5.[1]

Part 2: Solubility Profiling & Optimization

Solvent Selection Strategy

Do not attempt to dissolve AX15910 directly in aqueous buffers (PBS, media).[1] It will precipitate immediately.

  • DMSO (Dimethyl Sulfoxide): The gold standard for AX15910 stock solutions.[1]

    • Max Solubility: Typically ~10–50 mM.[1]

    • Protocol: Vortex vigorously.[1] If particulates remain, warm to 37°C for 5 minutes.

  • DMF (Dimethylformamide): An alternative if DMSO toxicity is a concern for specific sensitive cell lines, though generally less preferred due to higher cytotoxicity.[1]

  • Ethanol: Not recommended for high-concentration stocks (>10 mM) due to evaporation risks and lower solubility limits compared to DMSO.[1]

Step-by-Step Stock Preparation Protocol
  • Step 1: Weigh AX15910 powder in a static-free environment.

  • Step 2: Calculate DMSO volume for a 10 mM master stock.

    • Formula: Volume (mL) = [Mass (mg) / MW (554.7)] / Concentration (M)[1]

    • Example: For 1 mg of AX15910, add 180.3 µL of DMSO to achieve 10 mM.[1]

  • Step 3: Vortex for 30 seconds. Inspect visually against a dark background.[1] The solution must be crystal-clear.

  • Step 4: Aliquot immediately into light-protective (amber) tubes to avoid repeated freeze-thaw cycles.

Aqueous Dilution & The "Crash-Out" Risk

When diluting into cell culture media:

  • Intermediate Dilution: Do not jump from 10 mM stock to 1 µM media directly if possible. Create a 100x intermediate in media or PBS only if immediate use is intended.

  • Sequential Addition: Add the DMSO stock to the media while vortexing the media (dynamic addition) to prevent local high-concentration pockets that trigger precipitation.[1]

  • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity masking the compound's effect.[1]

Part 3: Stability Assessment Protocols

Stability is not just about chemical degradation; it is about functional integrity .[1]

Storage Conditions
StateTemperatureShelf LifeNotes
Solid Powder -20°C2 YearsKeep desiccated.[1] Protect from light.[1]
DMSO Stock -80°C6 MonthsBest Practice.
DMSO Stock -20°C1 MonthAcceptable for active use.[1]
In Media (37°C) 37°C< 24 HoursHydrolysis/precipitation risk increases rapidly.[1]
Freeze-Thaw Stability Test

AX15910 in DMSO is relatively stable, but repeated temperature shifts can induce micro-precipitation.[1]

  • Rule: Max 3 freeze-thaw cycles.

  • Validation: Before every assay, spin the thawed aliquot at 10,000 x g for 5 minutes. If a pellet forms, the concentration is no longer accurate.[1] Discard.

Chemical Stability (HPLC Verification)

If you observe a loss of potency, validate the stock purity using the following HPLC parameters (generic reverse-phase method):

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Acceptance: Purity >95%.

Part 4: Experimental Workflow Visualization

The following diagram outlines the critical decision pathways for handling AX15910, ensuring that solubility issues do not compromise biological data.

AX15910_Workflow Start Start: AX15910 Powder Solvent Dissolve in DMSO (Target: 10 mM) Start->Solvent VisualCheck Visual Inspection: Clear Solution? Solvent->VisualCheck Sonication Warm (37°C) & Sonicate VisualCheck->Sonication No (Cloudy) Aliquot Aliquot & Store (-80°C, Dark) VisualCheck->Aliquot Yes Sonication->VisualCheck Dilution Dilution for Assay (Media/Buffer) Aliquot->Dilution PrecipCheck Microscopy Check: Precipitates Visible? Dilution->PrecipCheck Valid Proceed to Assay (Valid Data) PrecipCheck->Valid No Invalid STOP: Data Compromised (Reformulate) PrecipCheck->Invalid Yes

Caption: Workflow for AX15910 stock preparation and quality control to prevent precipitation artifacts.

Part 5: Troubleshooting & Best Practices

Scenario 1: "My IC50 curve is shifting to the right (less potent)."

  • Cause: Likely precipitation in the stock tube or degradation due to moisture ingress (DMSO is hygroscopic).[1]

  • Fix: Prepare fresh stock from powder. Ensure the DMSO used is anhydrous (stored with molecular sieves).[1]

Scenario 2: "I see toxicity in control wells."

  • Cause: DMSO concentration >0.5% or "crash out" crystals physically damaging cells.[1]

  • Fix: Perform a "vehicle only" control at the highest DMSO % used. If crystals are visible under the microscope (40x), lower the working concentration.[1]

Scenario 3: "In vivo results are inconsistent."

  • Cause: AX15910 has poor water solubility.[1] Simple injection of DMSO stock into mice causes immediate precipitation at the injection site.[1]

  • Fix: Use a formulation vehicle. Recommended starting point: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline .[1]

References

  • Lin, M., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation.[1] Proceedings of the National Academy of Sciences (PNAS).[1] [1]

    • Context: Primary reference for AX15910 synthesis, structure, and biological characterization as a dual ERK5/BRD4 inhibitor.[1]

  • TargetMol. AX15910 Product Datasheet.[1]

    • Context: Physicochemical properties (MW, Formula) and commercial availability.[1]

  • BioCat GmbH. AX15910 Technical Specifications.[1][3]

    • Context: Verification of synonyms (AX-15910) and inhibitor class.

Sources

Technical Assessment of AX15910: Dual ERK5/BRD4 Inhibitor Profile

[1][2]

Executive Summary

AX15910 is a potent, small-molecule chemical probe characterized by its dual inhibitory activity against ERK5 (Extracellular Signal-Regulated Kinase 5, also known as MAPK7) and BRD4 (Bromodomain-containing protein 4).[1]

Originally developed within a series of benzopyrimidodiazepinones intended to target ERK5, AX15910 played a pivotal role in a landmark pharmacological re-evaluation of the ERK5 pathway. It demonstrated that the anti-inflammatory and anti-proliferative phenotypes previously attributed to ERK5 inhibition (using earlier generation compounds like XMD8-92) were, in fact, driven by off-target inhibition of the BET (Bromodomain and Extra-Terminal) family, specifically BRD4.

This guide details the biological activity, mechanistic duality, and experimental utility of AX15910, positioning it as a critical control compound for researchers investigating MAPK signaling and epigenetic regulation.

Chemical & Mechanistic Profile

Structural Classification
  • Chemical Class: Benzopyrimidodiazepinone derivative.

  • Molecular Target Class: Dual Kinase (ERK5) and Epigenetic Reader (BRD4) inhibitor.[1]

  • Key Structural Feature: The diazepinone scaffold mimics the acetyl-lysine recognition motif, allowing it to dock into the hydrophobic pocket of BET bromodomains, while simultaneously possessing ATP-mimetic properties for the ERK5 kinase domain.

Mechanism of Action (MoA)

AX15910 functions through a polypharmacological mechanism :

  • ERK5 Inhibition (Kinase Domain): It binds to the ATP-binding pocket of ERK5, preventing the phosphorylation of downstream targets such as MEF2C. However, biological data suggests this inhibition is dispensable for the compound's observed anti-inflammatory effects.

  • BRD4 Inhibition (Bromodomains): It acts as a competitive inhibitor at the acetyl-lysine binding sites (BD1 and BD2) of BRD4. This displaces BRD4 from chromatin, suppressing the transcription of super-enhancer-driven oncogenes (e.g., MYC) and inflammatory cytokines.

The "Off-Target" Paradigm Shift

The significance of AX15910 lies in its comparative profile against selective analogs.

  • AX15910: Potent ERK5 inhibitor + Potent BRD4 inhibitor

    
    Active  in inflammation assays.
    
  • AX15836 (Analog): Potent ERK5 inhibitor + Weak/No BRD4 inhibition

    
    Inactive  in inflammation assays.
    

Biological Activity & Efficacy Data[1][2][3][4][5][6][7][8]

Target Engagement (In Vitro)

The following data highlights the binding affinity of AX15910 compared to selective controls.

TargetMetricValueInterpretation
BRD4 (BD1)

(Dissociation Constant)
12.8 nM High-affinity binding to Bromodomain 4.[1]
ERK5

(Enzymatic)
< 50 nM Potent inhibition of kinase activity.[1]
E-Selectin

(Cellular)
~0.2 - 0.5 µM Potent suppression of endothelial activation.
Functional Efficacy: Endothelial Inflammation

In Human Umbilical Vein Endothelial Cells (HUVECs), AX15910 suppresses the expression of cell adhesion molecules induced by TLR agonists.

  • Stimulus: Pam3CSK4 (TLR1/2 agonist) or TNF-

    
    .
    
  • Readout: Surface expression of E-Selectin (CD62E).

  • Outcome: AX15910 treatment results in a dose-dependent reduction of E-Selectin. Selective ERK5 inhibitors (lacking BRD4 activity) fail to replicate this, confirming the BET-dependent mechanism.

Visualization of Signaling & Mechanism

Dual-Target Pathway Interference

The diagram below illustrates how AX15910 intersects two distinct pathways—MAPK signaling and Epigenetic transcription—and how the phenotypic output (Anti-Inflammation) is routed primarily through BRD4.

AX15910_MechanismAX15910AX15910(Dual Inhibitor)ERK5ERK5 (Kinase)AX15910->ERK5Inhibits (ATP comp.)BRD4BRD4 (Epigenetic Reader)AX15910->BRD4Inhibits (K-Ac comp.)MEF2CMEF2C(Transcription Factor)ERK5->MEF2CPhosphorylationSuperEnhancersSuper-Enhancers(Chromatin)BRD4->SuperEnhancersBinds Acetyl-LysineProliferationCell Proliferation(Variable)MEF2C->ProliferationWeak DriverInflammationInflammation(E-Selectin/Cytokines)SuperEnhancers->InflammationTranscriptionalElongation

Caption: AX15910 exerts dual inhibition. While it blocks ERK5, the suppression of inflammatory markers (E-Selectin) is mechanistically linked to the disruption of BRD4-mediated transcription at super-enhancers.

Experimental Protocols

Protocol A: Differential E-Selectin Expression Assay (HUVEC)

Purpose: To distinguish between ERK5-driven and BRD4-driven anti-inflammatory effects using AX15910.

Reagents:

  • Primary HUVECs (Passage 2-5).

  • Stimulant: Pam3CSK4 (10 µg/mL) or TNF-

    
     (10 ng/mL).
    
  • Antibody: Anti-CD62E (E-Selectin) conjugated to PE or APC.

  • Compounds: AX15910 (Dual), AX15836 (ERK5 Selective - Negative Control).

Workflow:

  • Seeding: Plate HUVECs at 50,000 cells/well in 12-well plates. Allow to adhere overnight.

  • Pre-treatment: Treat cells with AX15910 (titration: 0.1 µM – 10 µM) for 1 hour prior to stimulation.

    • Critical Step: Include AX15836 at 10 µM as a control. If AX15836 is inactive, the effect is BRD4-mediated.

  • Stimulation: Add Pam3CSK4 (10 µg/mL) directly to the media containing the compound. Incubate for 4 hours .

  • Harvesting: Detach cells using Accutase (avoid Trypsin to preserve surface receptors).

  • Staining: Wash with FACS buffer (PBS + 2% FBS). Stain with Anti-CD62E for 30 mins on ice.

  • Analysis: Acquire data via Flow Cytometry. Gate on live singlets and measure Mean Fluorescence Intensity (MFI).

Protocol B: BROMOscan Competition Assay (Target Validation)

Purpose: To quantify the affinity of AX15910 for the BRD4 bromodomain.

Workflow Visualization:

BromoScan_WorkflowStep1Immobilize Ligand(Bait) on BeadsStep2Add DNA-tagged BRD4+ AX15910 (Test Cmpd)Step1->Step2Step3Competitive BindingEquilibriumStep2->Step3 1 Hour Incubation Step4Elute & qPCR Detectionof Bound BRD4Step3->Step4 Low Signal = High Affinity

Caption: In the BROMOscan assay, AX15910 competes with an immobilized ligand for binding to DNA-tagged BRD4. Lower qPCR signal indicates higher compound potency (

References

  • Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS).

    • Significance: The primary characterization paper identifying AX15910 as a dual ERK5/BRD4 inhibitor and decoupling ERK5 kinase activity
  • Roberts, J. M., et al. (2016). Identification of the BET family of bromodomains as off-targets of ERK5 inhibitors. Cell Chemical Biology.

    • Significance: Provides the structural basis for how benzopyrimidodiazepinones (like AX15910) bind to bromodomains.
  • TargetMol. AX15910 Product Datasheet.

    • Significance: Commercial verification of chemical structure and availability.

Methodological & Application

Application Note: AX15910 – Dissecting ERK5 Kinase vs. BRD4 Epigenetic Signaling

[1][2]

Abstract

AX15910 is a potent, cell-permeable small molecule originally developed as an inhibitor of ERK5 (Extracellular Signal-Regulated Kinase 5) but subsequently identified as a dual inhibitor of ERK5 and BRD4 (Bromodomain-containing protein 4) .[1][2] This dual activity makes AX15910 a critical "chemical probe" in signal transduction research.[3] It is frequently used to challenge the validity of ERK5 as a therapeutic target in inflammation and oncology by separating kinase-dependent functions from epigenetic off-target effects.[2]

This protocol details the handling, solubilization, and experimental application of AX15910 in cell culture.[3] It emphasizes a self-validating experimental design using matched control compounds (AX15836 and JQ1) to rigorously assign biological phenotypes to the correct molecular target.[2]

Compound Profile & Handling

Chemical Properties[1][2][3][4][5]
  • Compound Name: AX15910[3][1][2][4][5][6][7][8][9]

  • CAS Number: N/A (Proprietary/Research Grade)

  • Molecular Weight: ~554.7 g/mol [3][4][8]

  • Targets: ERK5 (Kinase domain), BRD4 (Bromodomain 1)[3][1][2][6]

  • Mechanism: ATP-competitive inhibition (ERK5) and Acetyl-lysine mimetic (BRD4).[2]

Preparation & Storage
ParameterSpecificationNotes
Solubility DMSO (Dimethyl Sulfoxide) Soluble up to 10 mM .[2] Insoluble in water/PBS.[3]
Stock Preparation 10 mM Dissolve 5.55 mg in 1 mL anhydrous DMSO. Vortex for 1 min.
Storage (Stock) -80°C (Recommended) Stable for 6 months.[2] Avoid freeze-thaw cycles (aliquot: 20-50 µL).
Storage (Working) Freshly Prepared Dilute into media immediately before use. Do not store diluted.
Vehicle Control 0.1% DMSO Final DMSO concentration in culture should not exceed 0.1-0.2%.[2]

Critical Handling Note: AX15910 is hydrophobic.[3] When adding to cell culture media, pre-dilute the stock in a small volume of media or PBS (intermediate dilution) or add directly to the swirling media to prevent precipitation.[3]

Experimental Design: The "Triangulation" Method

Scientific Integrity Alert: Using AX15910 in isolation is scientifically risky due to its dual target profile.[3] To publish robust data, you must use a Comparative Pharmacology approach .[3]

The Self-Validating System: To determine if a phenotype (e.g., cell death, cytokine release) is driven by ERK5 or BRD4 , you must run parallel arms:

  • Arm A (Test): AX15910 (Inhibits ERK5 + BRD4).

  • Arm B (Kinase Control): AX15836 (Selective ERK5 inhibitor; No BRD4 activity).[2]

  • Arm C (Epigenetic Control): JQ1 or I-BET762 (Selective BET/BRD4 inhibitor; No ERK5 activity).[2]

Interpretation Logic:

  • If AX15910 AND AX15836 work

    
     Effect is ERK5-driven .[2]
    
  • If AX15910 AND JQ1 work (but AX15836 fails)

    
     Effect is BRD4-driven  (Off-target).[2]
    

Protocol: Cell Culture Treatment

A. Cell Seeding
  • Adherent Cells (e.g., HeLa, HUVEC): Seed at 5,000–10,000 cells/well (96-well) or 200,000 cells/well (6-well) 24 hours prior to treatment.[3][2] Ensure 70-80% confluency at time of dosing.

  • Suspension Cells (e.g., AML lines): Seed at 0.5 × 10⁶ cells/mL in fresh media on the day of treatment.[3]

B. Dosing Strategy
  • Dose Range: 0.1 µM to 10 µM.

    • Kinase Suppression (pERK5):1–2 µM is typically sufficient.[3]

    • Phenotypic Assays (Proliferation/Inflammation):1–5 µM .[3]

  • Incubation Time:

    • Signaling (Phosphorylation):[2] 1–4 hours (Pre-treatment before stimulation).[2][6]

    • Transcription/Cytokines:[2] 6–24 hours.[3]

    • Apoptosis/Proliferation:[2] 48–72 hours.[3]

C. Workflow: ERK5 Autophosphorylation Assay (Target Engagement)

This assay confirms AX15910 is entering the cell and hitting the kinase target.

  • Serum Starve: Wash cells (HeLa) with PBS and incubate in serum-free media for 4–16 hours.

  • Inhibitor Pre-treatment: Add AX15910 (2 µM) or DMSO control. Incubate for 1 hour .

  • Stimulation: Add EGF (20–50 ng/mL) for 15–20 minutes to induce ERK5 autophosphorylation.[3]

  • Lysis: Rapidly aspirate media; wash with ice-cold PBS; lyse in RIPA buffer + Phosphatase Inhibitors.

  • Readout (Western Blot):

    • Antibody: Anti-ERK5 (Total).[2]

    • Shift: Activated ERK5 undergoes a "mobility shift" (runs higher/slower).[2]

    • Result: AX15910 should prevent this shift, keeping ERK5 in the fast-migrating (unphosphorylated) band.[3][2]

Visualizations

Figure 1: Mechanism of Action & Dual Inhibition

AX15910 acts at two distinct cellular nodes: the cytoplasmic kinase cascade and the nuclear chromatin reading machinery.[3]

AX15910_Mechanismcluster_CytoplasmCytoplasm / Kinase Signalingcluster_NucleusNucleus / EpigeneticsAXAX15910(Dual Inhibitor)ERK5_Activep-ERK5(Active Kinase)AX->ERK5_ActiveInhibits KinaseActivityBRD4BRD4(Chromatin Reader)AX->BRD4Blocks Ac-LysBindingGFGrowth Factors(EGF/VEGF)MEK5MEK5GF->MEK5ActivatesERK5_InactiveERK5(Inactive)MEK5->ERK5_InactivePhosphorylatesERK5_Inactive->ERK5_ActiveAutophos.ChromatinAc-LysineChromatin MarksChromatin->BRD4RecruitsTranscriptionTranscription(c-Myc, Inflammatory Genes)BRD4->TranscriptionPromotes

Caption: AX15910 intercepts signaling at two points: blocking MEK5-dependent ERK5 autophosphorylation and displacing BRD4 from acetylated chromatin.[2]

Figure 2: The "Triangulation" Experimental Workflow

Use this logic flow to interpret your data.

Experimental_Logiccluster_TreatmentsParallel TreatmentsStartObserve Phenotype(e.g., Cell Death)T1AX15910(Dual)Start->T1T2AX15836(ERK5 Selective)Start->T2T3JQ1(BRD4 Selective)Start->T3Result1PhenotypePersistsT1->Result1PositiveT2->Result1YesResult2PhenotypeLostT2->Result2NoT3->Result1YesT3->Result2NoLogic_ERK5Conclusion:ERK5 MediatedResult1->Logic_ERK5Logic_BRD4Conclusion:BRD4 MediatedResult1->Logic_BRD4

Caption: Decision matrix for interpreting AX15910 data. Comparison with selective inhibitors (AX15836, JQ1) is mandatory to rule out off-target effects.[3][2]

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Rapid addition of high-conc DMSO stock.Dilute stock 1:10 in PBS/Media immediately before adding to bulk culture.[3] Vortex vigorously.
No "Shift" in WB Inadequate separation of phosphorylated forms.Use a low percentage (6-8%) SDS-PAGE gel or a Phos-tag™ gel to resolve the ~115kDa ERK5 doublet.[2]
Toxicity in Controls High sensitivity to DMSO.Ensure final DMSO < 0.2%.[3] Include a "Media Only" vs "DMSO Only" control.
Conflicting Data AX15910 shows effect, but AX15836 does not.This is the expected result for BRD4-driven phenotypes. Do not assume the selective inhibitor is "bad"; it reveals the true mechanism is epigenetic, not kinase-based.[3][2]

References

  • Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation."[3] Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870.[3] [2]

    • Primary citation establishing AX15910 as a dual ERK5/BRD4 inhibitor.[3][1][6][7]

  • TargetMol. "AX15910 Product Datasheet." [2]

    • Chemical properties and commercial availability.
  • Glixx Laboratories. "AX15910: ERK5/BRD4 Inhibitor."[3] [2]

    • Verification of chemical structure and purity standards.

AX15910 for inducing apoptosis in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Validation and Therapeutic Profiling of AX15910 in Cancer Models

Executive Summary

AX15910 is a research-grade small molecule designed to induce programmed cell death (apoptosis) in neoplastic lines, specifically targeting those resistant to conventional chemotherapy. Unlike non-specific cytotoxic agents, AX15910 is engineered to trigger the intrinsic (mitochondrial) apoptotic pathway , potentially acting as a BH3-mimetic or upstream kinase modulator (e.g., inhibiting survival signaling similar to benzazepine derivatives).

This application note provides a rigorous, self-validating framework for researchers to:

  • Quantify the apoptotic potency (IC50) of AX15910.

  • Differentiate between apoptosis and necrosis.[1][2][3][4]

  • Validate the mitochondrial mechanism of action (MOA).

  • Confirm caspase-dependent execution.

Mechanism of Action (MOA)

The primary hypothesis for AX15910 is the induction of Mitochondrial Outer Membrane Permeabilization (MOMP) . This process is governed by the BCL-2 family of proteins.[5][6] AX15910 is postulated to antagonize anti-apoptotic proteins (BCL-2, BCL-xL, or MCL-1) or inhibit upstream survival kinases (e.g., AKT/PKA), shifting the cellular balance toward pro-apoptotic effectors (BAX/BAK).

Key Signaling Events:

  • Initiation: AX15910 binding releases BH3-only proteins (e.g., BIM, PUMA) or directly activates BAX/BAK.

  • Commitment: BAX/BAK oligomerize at the outer mitochondrial membrane (OMM), causing pore formation.

  • Release: Cytochrome c and SMAC/DIABLO are released into the cytosol.

  • Execution: Cytochrome c binds APAF-1, forming the apoptosome, which activates Caspase-9 and subsequently Caspase-3/7.

Pathway Visualization

AX15910_Mechanism AX AX15910 BCL2 Anti-Apoptotic (BCL-2/BCL-xL) AX->BCL2 Inhibits BH3 Pro-Apoptotic (BIM/BAD/NOXA) AX->BH3 Displaces/Activates BAX BAX/BAK Oligomerization BCL2->BAX Blocks (Normal State) BH3->BAX Activates Mito Mitochondria (MOMP) BAX->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Apoptosome Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Cleavage Apoptosis APOPTOSIS (DNA Frag/Blebbing) Casp3->Apoptosis Substrate Cleavage (PARP, ICAD)

Figure 1: Predicted signaling cascade of AX15910-induced apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols

Protocol A: Quantitative Determination of Apoptosis (Annexin V / PI)

Objective: To distinguish live, early apoptotic, late apoptotic, and necrotic populations after AX15910 treatment. Principle: Annexin V binds exposed phosphatidylserine (PS) (early marker); Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late marker).

Materials:

  • Target Cells (e.g., HeLa, Jurkat, or specific cancer line).

  • AX15910 (Stock: 10 mM in DMSO).

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow Cytometer (488 nm excitation).

Workflow:

  • Seeding: Plate

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat with AX15910 at 0, 0.1, 1.0, and 10

    
    M for 24 hours. Include a Positive Control (e.g., Staurosporine 1 
    
    
    
    M).
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine into one tube to ensure all apoptotic bodies are analyzed.

  • Staining:

    • Wash cells 2x with cold PBS.

    • Resuspend in 100

      
      L 1X Binding Buffer.
      
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L PI.
    • Incubate 15 min at RT in the dark.

  • Acquisition: Add 400

    
    L Binding Buffer and analyze by flow cytometry within 1 hour.
    

Data Interpretation:

QuadrantStain ProfileCellular StateInterpretation for AX15910
Q3 (LL) Annexin V (-) / PI (-)ViableDecreases with effective dose.
Q4 (LR) Annexin V (+) / PI (-)Early ApoptosisPrimary indicator of AX15910 efficacy.
Q2 (UR) Annexin V (+) / PI (+)Late ApoptosisSecondary indicator; increases over time.
Q1 (UL) Annexin V (-) / PI (+)NecrosisIndicates toxicity/off-target lysis (should be low).
Protocol B: Mitochondrial Membrane Potential ( ) Assay

Objective: To confirm the intrinsic pathway by measuring mitochondrial depolarization. Reagent: JC-1 Dye (aggregates in healthy mitochondria [Red]; monomers in depolarized mitochondria [Green]).

Steps:

  • Treat cells with AX15910 (IC50 concentration) for 6–12 hours.

  • Add JC-1 dye (final 2

    
    M) to culture medium. Incubate 30 min at 37°C.
    
  • Wash with PBS and analyze via Flow Cytometry or Fluorescence Microscopy.

  • Readout: A shift from Red (590 nm) to Green (529 nm) fluorescence indicates MOMP and validates the intrinsic mechanism.

Protocol C: Caspase 3/7 Activation Assay (Luminescent)

Objective: To verify that cell death is enzymatically regulated (apoptosis) rather than accidental (necrosis).

Steps:

  • Plate 10,000 cells/well in a white-walled 96-well plate.

  • Treat with AX15910 dose titration (e.g., 8-point serial dilution).

  • Incubate for 12–24 hours.

  • Add Caspase-Glo® 3/7 Reagent (1:1 ratio with media).

  • Shake (300 rpm) for 30 sec; incubate 1 hour at RT.

  • Measure Luminescence (RLU).

Self-Validation Check: Pre-treat a control well with Z-VAD-FMK (pan-caspase inhibitor, 20


M). If AX15910-induced signal is not blocked by Z-VAD-FMK, the cell death is caspase-independent (necrosis/necroptosis), and the hypothesis is rejected.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Validation Assays Start Cell Seeding (Day 0) Treat AX15910 Treatment (24-48h) Start->Treat Annexin Annexin V/PI (Flow Cytometry) Treat->Annexin JC1 JC-1 Assay (Mito. Potential) Treat->JC1 Caspase Caspase 3/7 (Luminescence) Treat->Caspase Analysis Data Integration & IC50 Calculation Annexin->Analysis JC1->Analysis Caspase->Analysis

Figure 2: Integrated workflow for validating AX15910 apoptotic activity.

Troubleshooting & Optimization

ObservationPotential CauseSolution
High Necrosis (Q1) early (<6h) Compound toxicity / pH issuesCheck buffer pH; reduce concentration; ensure AX15910 is fully soluble in media.
No Annexin V shift, but cell death Non-apoptotic death (Ferroptosis?)Test with Ferrostatin-1 or Necrostatin-1; check Caspase 3 activation.
High background fluorescence Autofluorescence of AX15910Run a "Cells + Compound only" (no stain) control to subtract background.

References

  • Galluzzi, L., et al. (2018).[1][2][3][4] Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25, 486–541.[1][3] Link

  • Sjostrom, M., et al. (2022). The V2 receptor antagonist tolvaptan counteracts proliferation and invasivity in human cancer cells.[7][8][9][10] Journal of Translational Medicine. (Cited as reference for small molecule apoptotic induction via kinase/cAMP pathways). Link

  • Letai, A. (2011). BH3 profiling: a shortcut to the clinic? Cancer Cell, 20(3), 279-281.

Sources

Part 1: Executive Summary & Compound Profile

[1]

The "Dual-Target" Paradox in HTS In high-throughput screening (HTS) campaigns targeting the mitogen-activated protein kinase ERK5 (MAPK7) , a recurring challenge is the identification of "false positive" phenotypic hits. Many compounds initially identified as ERK5 inhibitors—such as the historical tool XMD8-92—were later found to owe their anti-inflammatory and anti-proliferative efficacy to the off-target inhibition of BRD4 , a BET bromodomain epigenetic reader.

AX15910 is a critical chemical probe designed to resolve this ambiguity. Unlike selective inhibitors, AX15910 acts as a potent dual inhibitor of both ERK5 and BRD4 .[1] In HTS workflows, AX15910 serves not merely as a hit, but as a mechanistic benchmark . By comparing the phenotypic footprint of a library compound against AX15910 (Dual), AX15836 (Selective ERK5), and JQ1 (Selective BRD4), researchers can triangulate the true driver of biological efficacy.

Compound Snapshot: AX15910

  • Chemical Class: Benzodiazepine derivative.

  • Primary Targets: ERK5 (Kinase domain) and BRD4 (Bromodomains 1/2).

  • Mechanism: ATP-competitive inhibition (ERK5) and Acetyl-lysine mimetic (BRD4).

  • Key Application: Differentiating kinase-driven vs. epigenetic-driven phenotypes in inflammation (E-selectin expression) and oncology (AML proliferation).

  • Solubility: Soluble in DMSO (>10 mM); limited aqueous solubility requires careful acoustic dispensing.

Part 2: Mechanistic Logic & Signaling Pathways

To effectively use AX15910 in HTS, one must understand the divergent pathways it modulates. The diagram below illustrates the "Fork in the Road" where AX15910 blocks both paths, whereas selective controls block only one.

AX15910_Mechanismcluster_ERK5Kinase Pathway (MAPK7)cluster_BRD4Epigenetic Pathway (BET)ERK5ERK5 (MAPK7)MEF2CMEF2C Transcription FactorERK5->MEF2CPhosphorylationCell_ProlifCell Proliferation(Context Dependent)MEF2C->Cell_ProlifGene ExpressionBRD4BRD4 (Bromodomain)MYCc-MYC / E-SelectinBRD4->MYCChromatin BindingInflammationInflammation &Tumor GrowthMYC->InflammationTranscriptionAX15910AX15910(Dual Inhibitor)AX15910->ERK5InhibitsAX15910->BRD4InhibitsAX15836AX15836(Selective ERK5 Control)AX15836->ERK5InhibitsAX15836->BRD4No EffectJQ1JQ1(Selective BRD4 Control)JQ1->ERK5No EffectJQ1->BRD4Inhibits

Figure 1: Mechanism of Action for AX15910. The compound acts as a dual node blocker. In HTS, if a hit mimics the AX15910 phenotype but fails to mimic AX15836, the hit is likely acting via BRD4, not ERK5.

Part 3: HTS Protocol – The "Triangulation" Screen

This protocol describes a High-Content Screening (HCS) workflow designed to validate hits from a primary screen. It uses AX15910 to flag "off-target" BRD4 activity in putative ERK5 inhibitors.[1]

Experimental Design
  • Assay Format: 384-well clear-bottom microplates (e.g., PerkinElmer CellCarrier).

  • Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells) – Highly sensitive to BRD4-mediated E-selectin suppression.

  • Controls:

    • Negative Control: DMSO (0.1%).

    • Positive Control (Dual): AX15910 (10 µM).

    • Differentiation Control 1: AX15836 (Selective ERK5) – Should be inactive in E-selectin assay.

    • Differentiation Control 2: JQ1 or I-BET762 (Selective BRD4) – Should be active.

Step-by-Step Protocol

1. Cell Seeding & Compound Treatment [2]

  • Step 1.1: Harvest HUVEC cells (passage < 6) and resuspend in EGM-2 media.

  • Step 1.2: Dispense 4,000 cells/well (40 µL) into 384-well plates using a liquid handler (e.g., Multidrop Combi).

  • Step 1.3: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Step 1.4: Using an acoustic dispenser (e.g., Echo 550), transfer compounds.

    • Test Compounds: 8-point dose response (30 µM top concentration).

    • AX15910 Reference: 10 µM final concentration.

  • Step 1.5: Pre-incubate cells with compounds for 1 hour .

2. Inflammatory Stimulation [2]

  • Step 2.1: Prepare stimulation buffer containing Pam3CSK4 (TLR1/2 agonist) at 500 ng/mL.

  • Step 2.2: Add 10 µL of 5X Pam3CSK4 to all wells (Final conc: 100 ng/mL).

  • Step 2.3: Incubate for 4–6 hours . Note: This timeframe is critical for transcriptional upregulation of E-selectin (SELE).

3. Immunostaining (Automated)

  • Step 3.1: Fix cells by adding 15 µL of 16% Paraformaldehyde (4% final) directly to media. Incubate 15 min RT.

  • Step 3.2: Wash 3x with PBS using an automated plate washer (e.g., Biotek 405).

  • Step 3.3: Block with 3% BSA/PBS for 30 min.

  • Step 3.4: Add Primary Antibody: Mouse anti-CD62E (E-Selectin) [1:500] + Hoechst 33342 (Nuclear Stain). Incubate 1 hour RT.

  • Step 3.5: Wash 3x PBS.

  • Step 3.6: Add Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 [1:1000]. Incubate 45 min RT (protect from light).

  • Step 3.7: Wash 3x PBS and seal plates.

4. High-Content Imaging & Analysis

  • Instrument: Opera Phenix or CellInsight CX7.

  • Channels:

    • Ch1 (Blue): Hoechst (Nuclei count = Toxicity/Proliferation).

    • Ch2 (Green): E-Selectin (Surface expression intensity).

  • Algorithm:

    • Identify nuclei (Mask 1).

    • Define Cytoplasm ring (Mask 2).

    • Calculate Mean Green Intensity per Cell .

Part 4: Data Analysis & Interpretation

The power of AX15910 lies in the comparative analysis. You will generate an Efficacy Profile for each test compound.

Table 1: Expected Phenotypic Signatures

Compound ClassRepresentativeE-Selectin Inhibition (BRD4 readout)ERK5 Auto-Phos Inhibition (Kinase readout)*Interpretation
Dual Inhibitor AX15910 Potent (IC50 < 1 µM) Potent Dual Activity (Reference)
Selective ERK5AX15836Inactive (> 10 µM)PotentTrue Kinase Inhibitor
Selective BRD4JQ1 / I-BET762Potent (IC50 < 500 nM)InactiveEpigenetic Inhibitor
False Positive Unknown HitPotentPotentLikely Dual/Poly-pharmacology
True Hit Novel ScaffoldInactivePotentDesired Profile (Selective ERK5)

*Note: ERK5 Auto-phosphorylation requires a parallel assay (Western blot or AlphaLISA) in EGF-stimulated HeLa cells.

Decision Logic:

  • If your test compound inhibits E-selectin with potency similar to AX15910 or JQ1 , it is likely inhibiting BRD4.[3]

  • If your test compound has no effect on E-selectin (like AX15836 ) but inhibits ERK5 phosphorylation in the parallel assay, it is a validated, selective ERK5 kinase inhibitor.

Part 5: Technical Considerations

  • Solubility: AX15910 is hydrophobic. Ensure DMSO stocks are fresh. In aqueous buffers, keep DMSO concentration >0.1% to prevent precipitation during the 1-hour pre-incubation.

  • Toxicity: In long-term assays (>24h), AX15910 will induce cytotoxicity due to BRD4 inhibition (similar to JQ1). For the 6-hour E-selectin assay, toxicity is negligible, making it a specific readout for signaling interference.

  • Batch Variability: Always verify the identity of AX15910 using LC-MS before a major campaign, as synthesis byproducts can vary in BRD4 affinity.

References

  • Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation." Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865-11870.

    • Source:

    • Relevance: The definitive paper characterizing AX15910 as a dual inhibitor and establishing the E-selectin assay for deconvolution.
  • Axon Medchem. "ERK5 Inhibitors and the BRD4 Connection." Axon Medchem Product Resources.

    • Source: (General landing for verification of AX series nomenclature).

  • TargetMol.

    • Source:[4]

    • Relevance: Chemical structure and basic physicochemical properties.[5][6]

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains."[1] Nature, 468(7327), 1067–1073.[1]

    • Source:

    • Relevance: Establishes the JQ1 control baseline used in the compar

AX15910 CRISPR screen for resistance mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Elucidating Resistance Mechanisms to AX15910 via Genome-Scale CRISPR/Cas9 Screening

Executive Summary & Scope

This application note details the experimental framework for identifying genetic drivers of resistance to AX15910 , a novel small-molecule inhibitor. Assuming AX15910 demonstrates potent anti-proliferative effects in sensitive cell models, the emergence of resistance remains a critical bottleneck in clinical translation.

We employ a genome-scale CRISPR-Cas9 knockout (KO) screen to systematically perturb the genome in the presence of AX15910. This unbiased approach allows us to identify genes whose loss confers a survival advantage (drug resistance) or disadvantage (drug sensitization).

Key Mechanistic Objectives:

  • Target Identification/Validation: Confirming if loss of the putative target confers resistance.[1]

  • Bypass Signaling: Identifying parallel pathways that compensate for AX15910 blockade.

  • Efflux/Metabolism: Uncovering transporters or enzymes that modulate intracellular AX15910 concentration.

Experimental Pre-Requisites & "Self-Validating" Logic

Scientific integrity relies on rigorous quality control before the screen begins. Do not proceed until these metrics are met.

Cell Model Selection
  • Requirement: The cell line must be Cas9-competent and highly sensitive to AX15910 (IC50 < 1 µM preferred).

  • Validation: Verify Cas9 activity using a functional reporter (e.g., GFP-targeting sgRNA in GFP+ cells) or a standard essential gene control (e.g., RPA3 or PLK1 sgRNA). Cas9 editing efficiency must be >85%.

AX15910 Dose Optimization

The screen relies on "selection pressure." If the dose is too low, background noise drowns out hits. If too high, you induce catastrophic non-specific toxicity.

  • Protocol: Perform a 7-point dose-response curve (72h and 14-day clonogenic).

  • Target Dose: Determine the IC90 (concentration inhibiting 90% of growth) and IC99 .

    • Note: For the screen, we typically use the IC90 to allow the emergence of resistant clones without sterilizing the culture immediately.

Experimental Workflow: The "Coverage" Imperative

The most common failure mode in CRISPR screens is loss of representation (bottlenecking). To maintain statistical power, we must maintain a minimum coverage of 500 cells per sgRNA throughout the entire experiment.

Library Specifications (Example: Brunello Human Library):

  • Total sgRNAs: ~77,000 (4 sgRNAs/gene + 1000 non-targeting controls).

  • Minimum Cells Required (500x):

    
     cells per replicate.
    
  • Replicates: Minimum 2 biological replicates (Independent infections).

Workflow Visualization

CRISPR_Workflow Start Cas9+ Cell Expansion Transduction Lentiviral Transduction (MOI = 0.3) Start->Transduction >100M cells Selection Puromycin Selection (Days 1-4) Transduction->Selection Remove uninfected T0_Harvest Harvest T0 (Reference Population) Selection->T0_Harvest Save 40M cells Split Split Culture Selection->Split NGS gDNA Extraction & NGS Deconvolution T0_Harvest->NGS Baseline Arm_DMSO Vehicle Control (DMSO) Maintain 500x Coverage Split->Arm_DMSO Arm_Drug AX15910 Treatment (IC90) Maintain 500x Coverage Split->Arm_Drug Harvest_End Harvest T_End (Day 14-21) Arm_DMSO->Harvest_End Arm_Drug->Harvest_End Harvest_End->NGS

Caption: Figure 1: Optimized workflow for AX15910 resistance screening. Critical checkpoints (T0, Split) ensure maintenance of library representation.

Detailed Protocol Steps

Step 1: Lentiviral Transduction (Day -4)
  • Calculate Cell Number: For a library of 77k guides, aiming for 500x coverage at an MOI (Multiplicity of Infection) of 0.3:

    
    
    Rationale: Low MOI ensures only 1 sgRNA integrates per cell, preventing combinatorial phenotypes that confuse analysis.
    
  • Transduce: Add lentivirus + Polybrene (8 µg/mL). Spinoculate if necessary (2000g, 2h, 32°C) to improve efficiency in difficult lines.

Step 2: Selection & T0 Collection (Day 0)
  • Apply Puromycin (dose determined by kill curve) for 3-4 days until non-transduced control plate shows 100% death.

  • Harvest T0: Pellet

    
     cells. This is your "Reference State." Freeze pellet at -80°C.
    
  • Passage: Seed remaining cells into new flasks for the screen arms.

Step 3: The Screen (Days 1–21)
  • Arm A (Control): Media + DMSO.

  • Arm B (AX15910): Media + AX15910 (IC90).

  • Maintenance: Passage cells every 3-4 days.

    • Critical: Always carry forward at least

      
       cells per arm to maintain 500x representation. If the drug kills 90% of cells, you must start with enough cells to ensure survivors > representation limit, or accept a bottleneck (common in resistance screens, but requires careful statistical handling).
      
  • Endpoint: Harvest cells after 14-21 days (or when resistant colonies are apparent in the drug arm).

Step 4: Deconvolution (NGS)
  • gDNA Extraction: Use a high-yield kit (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit). Do not use mini-columns; they saturate, and you will lose library complexity.

  • PCR Amplification: Use Staggered Primers to offset sequencing diversity issues.

    • Input: 10 µg gDNA per reaction (approx 1.5M genomes). Perform enough PCR reactions to cover the total input cell number harvested.

  • Sequencing: Illumina NovaSeq or NextSeq. Aim for >1000 reads per sgRNA (approx 80M reads for a 77k library).

Data Analysis & Interpretation

We utilize the MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm.

Comparison Logic:

  • Enriched in Drug Arm (vs T0/DMSO): Positive Selection.

    • Biological Meaning:[1][2][3] Loss of this gene confers resistance. (e.g., The gene is a negative regulator of the survival pathway, or a drug transporter).

  • Depleted in Drug Arm (vs DMSO): Negative Selection (Synthetic Lethality).

    • Biological Meaning:[1][2][3] Loss of this gene sensitizes cells to AX15910. (e.g., The gene is part of a parallel survival pathway).

Hypothetical Resistance Mechanism Map

Resistance_Mechanism AX15910 AX15910 (Inhibitor) Target_X Target Protein X AX15910->Target_X Inhibits Cell_Death Cell Death Target_X->Cell_Death Inhibition triggers Survival Cell Survival Target_X->Survival Bypass Inhibition Gene_Y Gene Y (Negative Regulator) Gene_Y->Target_X Represses Efflux_Pump Efflux Pump Z Efflux_Pump->AX15910 Exports KO_Gene_Y CRISPR KO (Gene Y) KO_Gene_Y->Target_X Increases Target Levels KO_Gene_Y->Gene_Y

Caption: Figure 2: Potential resistance logic. If Gene Y normally suppresses Target X, KO of Gene Y upregulates Target X, overcoming AX15910 inhibition.

Validation (The "Gold Standard")

A screen is only a hypothesis generator. You must validate the top 3-5 hits.

Competition Assay Protocol:

  • Generate individual KO cell lines for top hits (e.g., sgGeneY).

  • Mix KO cells (labeled e.g., GFP+) 1:1 with Wild-Type (Cas9-only, GFP-) cells.

  • Treat with AX15910 (IC90) vs DMSO.

  • Monitor %GFP over 14 days via Flow Cytometry.

    • Result: If sgGeneY confers resistance, the GFP+ population will rapidly overtake the culture in the AX15910 condition.

Quantitative Summary Table

ParameterSpecificationRationale
Library Coverage >500xPrevents random drift/bottlenecking.
MOI < 0.3Ensures single genetic perturbation per cell.
Selection Dose IC90 (Screening)Strong pressure to select resistant clones.
PCR Input 10 µg gDNA (~1.5M genomes)Ensures library complexity is maintained in PCR.
Read Depth >1000 reads/sgRNAHigh statistical power for differential abundance.

References

  • Shalem, O., et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science, 343(6166), 84-87. Link

  • Doench, J. G., et al. (2016). "Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9." Nature Biotechnology, 34(2), 184-191. Link

  • Li, W., et al. (2014). "MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens." Genome Biology, 15, 554. Link

  • Joung, J., et al. (2017). "Genome-scale CRISPR-Cas9 knockout and transcriptional activation screening." Nature Protocols, 12, 828–863. Link

Sources

Application Note: AX15910 as a Novel Probe for Elucidating PI3K/Akt Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The molecule "AX15910" is a hypothetical compound created for the purpose of this application note to illustrate the structure and content of a comprehensive guide for a research tool. The experimental details and data presented are exemplary and based on established methodologies for studying signal transduction.

Introduction

Signal transduction is the fundamental process by which cells perceive and respond to their environment, converting external stimuli into specific cellular responses.[1] These intricate signaling networks, often orchestrated by protein kinases, regulate a vast array of cellular functions, including proliferation, differentiation, and survival.[2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway that is frequently hyperactivated in human cancers, making it a key target for therapeutic intervention and basic research.[3]

AX15910 is a potent and highly selective, ATP-competitive inhibitor of the p110α subunit of PI3K. Its exceptional selectivity and well-characterized mechanism of action make it an invaluable tool for researchers dissecting the nuanced roles of the PI3K/Akt pathway in normal physiology and disease. This document provides a comprehensive guide for utilizing AX15910 to investigate signal transduction events, offering detailed protocols for cell-based assays and guidance on data interpretation.

Mechanism of Action

AX15910 exerts its inhibitory effect by binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K. This competitive inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane prevents the recruitment and subsequent activation of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt.[4] The ensuing blockade of the PI3K/Akt signaling cascade leads to the downstream inhibition of numerous effector proteins involved in cell growth, proliferation, and survival, such as mTOR, GSK3β, and FOXO transcription factors.

The high selectivity of AX15910 for PI3Kα over other PI3K isoforms and a broad panel of other kinases minimizes off-target effects, a critical consideration for accurately attributing observed phenotypes to the inhibition of a specific signaling node.[5][6] The careful characterization of an inhibitor's selectivity is paramount to its utility as a research tool.[7][8]

Key Applications

  • Elucidation of PI3Kα-specific signaling events: The high selectivity of AX15910 allows for the precise dissection of signaling pathways downstream of PI3Kα.

  • Validation of PI3Kα as a therapeutic target: AX15910 can be employed in various cancer cell lines to assess the consequences of PI3Kα inhibition on cell viability, proliferation, and apoptosis.[9]

  • Investigation of crosstalk with other signaling pathways: By selectively inhibiting the PI3K/Akt pathway, researchers can explore its interactions with other signaling cascades, such as the MAPK/ERK and JAK/STAT pathways.

Visualizing the AX15910 Mechanism of Action

AX15910_Mechanism AX15910 Inhibition of the PI3K/Akt Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Downstream_Effects Cell Growth, Proliferation, Survival mTORC1->Downstream_Effects GSK3b->Downstream_Effects Inhibits Growth Gene_Expression Gene Expression (Proliferation, Survival) FOXO->Gene_Expression Translocates to Nucleus (when Akt is inactive) Gene_Expression->Downstream_Effects Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds AX15910 AX15910 AX15910->PI3K Inhibits

Caption: AX15910 inhibits PI3Kα, blocking the conversion of PIP2 to PIP3 and subsequent Akt activation.

Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol details the steps for assessing the inhibitory effect of AX15910 on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt and downstream targets.

Materials:

  • Cell line of interest (e.g., MCF-7, U87)

  • Complete cell culture medium

  • AX15910 (stock solution in DMSO)

  • Growth factor (e.g., EGF, insulin)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • AX15910 Treatment: Pretreat cells with varying concentrations of AX15910 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.

  • Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the PI3K/Akt pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and visualize protein bands using a chemiluminescent substrate.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol describes a method to assess the effect of AX15910 on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • AX15910 (stock solution in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

  • AX15910 Treatment: After 24 hours, treat the cells with a serial dilution of AX15910 (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.

Data Presentation

ParameterValue
Target PI3Kα
IC50 (Biochemical) 0.5 nM
IC50 (Cell-based, MCF-7) 25 nM
Selectivity (vs. PI3Kβ) >1000-fold
Selectivity (vs. PI3Kδ,γ) >500-fold
Solubility (PBS, pH 7.4) 25 µM
Recommended Working Concentration 10 nM - 1 µM

Experimental Workflow Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: Western Blot cluster_protocol2 Protocol 2: Cell Viability P1_Start Seed Cells P1_Starve Serum Starve P1_Start->P1_Starve P1_Treat Treat with AX15910 P1_Starve->P1_Treat P1_Stimulate Stimulate with Growth Factor P1_Treat->P1_Stimulate P1_Lyse Lyse Cells P1_Stimulate->P1_Lyse P1_Quantify Quantify Protein P1_Lyse->P1_Quantify P1_WB Western Blot P1_Quantify->P1_WB P1_Analyze Analyze p-Akt Levels P1_WB->P1_Analyze P2_Start Seed Cells P2_Treat Treat with AX15910 (Serial Dilution) P2_Start->P2_Treat P2_Incubate Incubate 72h P2_Treat->P2_Incubate P2_Assay Perform CellTiter-Glo Assay P2_Incubate->P2_Assay P2_Analyze Calculate IC50 P2_Assay->P2_Analyze

Caption: Workflow for assessing AX15910 activity in cell-based assays.

Troubleshooting

IssuePossible CauseSolution
No inhibition of p-Akt observed AX15910 concentration too lowPerform a dose-response experiment with a wider concentration range.
Inactive AX15910Use a fresh stock of the inhibitor.
Pathway not activatedEnsure effective growth factor stimulation. Check p-RTK levels.
High background in Western blot Insufficient blockingIncrease blocking time or change blocking agent.
Antibody concentration too highTitrate primary and secondary antibody concentrations.
Inconsistent results in viability assay Uneven cell seedingEnsure a single-cell suspension and proper mixing before seeding.
Edge effects in 96-well plateDo not use the outer wells of the plate for experimental samples.

References

  • Bar-Peled, L., et al. (2017). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 13(2), 154-161. [Link]

  • Reactome. (n.d.). Signal Transduction. Reactome Pathway Database. [Link]

  • Dai, Y., et al. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Leukemia, 33(2), 391-402. [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS Discovery, 17(3), 398-414. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Andersen, P. (2011). Signal Transduction Pathways. Bozeman Science. [Link]

  • Bayazeid, O., & Rahman, T. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Cooper, G.M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]

  • Chen, L., et al. (2025). Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile. European Journal of Medicinal Chemistry, 296, 117875. [Link]

  • Khan Academy. (n.d.). Signal transduction pathway | Cell signaling. [Link]

  • BioAgilytix. (n.d.). Cell-Based Assays. [Link]

  • Chen, L. et al. (2025). Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile. European Journal of Medicinal Chemistry. [Link]

  • GenScript. (2021). Development of cell-based functional assay with high efficiency. [Link]

  • Wikipedia. (n.d.). Signal transduction. [Link]

  • Beckman Coulter. (n.d.). Cell-Based Assays - One platform to meet your evolving assay needs. [Link]

  • Eberl, H. C., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports, 9(1), 14197. [Link]

  • Assay Genie. (n.d.). Fluorometric Cell-Based ELISA Kit Protocol. [Link]

  • Byrd, J. C., et al. (2005). Depsipeptide (FK228) as a novel histone deacetylase inhibitor: mechanism of action and anticancer activity. Mini Reviews in Medicinal Chemistry, 5(5), 449-457. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting AX15910 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AX15910 is a potent, dual-target small molecule inhibitor targeting ERK5 (Extracellular Signal-Regulated Kinase 5) and BRD4 (Bromodomain-containing protein 4).[1][2][3] Due to its chemical structure—characterized by a rigid dibenzocycloheptenone core and a lipophilic piperidine-pyrrolidine side chain—it exhibits high lipophilicity and poor aqueous solubility.[1]

This guide addresses the frequent precipitation issues observed when diluting AX15910 from organic stock solutions (DMSO) into aqueous buffers (PBS, media). The protocols below prioritize kinetic solubility maintenance to ensure accurate biological data.

Section 1: The Physicochemical Barrier

To solve the problem, we must understand the mechanism of failure.[1] AX15910 precipitates because of a rapid shift in solvent polarity.[1]

  • The Challenge: AX15910 dissolves well in DMSO (aprotic, polar) but crashes out in water (protic, highly polar) because the water molecules form an ordered cage around the hydrophobic drug molecules (the hydrophobic effect), driving them to aggregate to minimize free energy.[1]

  • The Structural Factor: The tertiary amines in the pyrrolidine-piperidine moiety (pKa ~8.5–9.[1]5) provide some polarity, but at physiological pH (7.4), the massive hydrophobic surface area of the tricyclic core dominates.[1]

Solubility Data Profile
Solvent SystemSolubility Limit (Approx.)StatusNotes
DMSO (100%) > 10 mg/mLExcellent Recommended for Stock Storage (-20°C).[1]
Ethanol < 1 mg/mLPoor Not recommended for stock preparation.[1]
Water / PBS (pH 7.4) < 0.01 mg/mLInsoluble Immediate precipitation without additives.[1]
Cell Media + 10% FBS ~ 10–20 µMModerate Serum proteins (Albumin) act as carriers.[1]
Section 2: Troubleshooting Protocols
Scenario A: Precipitation upon dilution into Cell Culture Media

Issue: You add 1 µL of AX15910 stock directly to 1 mL of media, and a white cloud forms.[1]

The "Sandwich" Dilution Protocol (Step-by-Step): Do not shock the compound with a 1000-fold excess of water instantly.[1] Use an intermediate solvent spike.[1]

  • Prepare Stock: Dissolve AX15910 in high-grade anhydrous DMSO to 10 mM .

  • The Intermediate Step:

    • Prepare a cell-free "intermediate" tube containing media with 10% FBS (Fetal Bovine Serum).[1]

    • Why? Albumin and other serum proteins bind hydrophobic drugs, preventing aggregation.[1]

  • Rapid Dispersion:

    • Hold the intermediate tube on a vortex mixer set to medium speed.

    • Inject the DMSO stock sub-surface (tip submerged) while vortexing.[1]

    • Target: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]

  • Equilibration: Let the solution sit at 37°C for 15 minutes. If clear, proceed to treat cells.[1]

Scenario B: In Vivo / High-Concentration Aqueous Formulation

Issue: You need a high dose (e.g., 5–10 mg/kg) for animal studies, requiring a concentration that exceeds aqueous solubility limits.[1]

The Co-Solvent/Surfactant System: Simple PBS will fail.[1] You must use a formulation vehicle.[1]

Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Dissolve AX15910 in 5% DMSO (of total volume) first. Ensure it is fully solubilized.

  • Add 40% PEG300 (Polyethylene glycol) and vortex vigorously. The solution should remain clear.

  • Add 5% Tween 80 (Polysorbate 80).[1] Vortex.

  • Dilute slowly with 50% Saline (warm to 37°C). Add saline dropwise while sonicating.[1]

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Critical Warning: Always add the aqueous component (Saline) LAST . Adding DMSO to Saline first and then adding the drug will result in immediate precipitation.[1]

Section 3: Mechanistic Visualization

The following diagram illustrates the dual-target mechanism of AX15910 and the solubility workflow to prevent experimental artifacts.

AX15910_Workflow Stock AX15910 Stock (100% DMSO) Precip PRECIPITATION (Aggregates) Stock->Precip Direct add to PBS/Water Soluble Stable Dispersion (Kinetic Solubility) Stock->Soluble Stepwise Dilution + Serum/Surfactant Target1 Inhibit ERK5 (Kinase Domain) Soluble->Target1 Cell Entry Target2 Inhibit BRD4 (Bromodomain) Soluble->Target2 Effect Downstream Effect: Reduced c-Myc & Proliferation Target1->Effect Target2->Effect

Caption: Figure 1. Proper solubilization prevents aggregation (Red path), enabling AX15910 to effectively engage its dual targets, ERK5 and BRD4 (Green path).[1]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve AX15910 since it has basic nitrogens?

  • Answer: Theoretically, yes, but proceed with caution. The piperidine nitrogen can be protonated at low pH (pH < 5), increasing solubility.[1] However, most biological assays require pH 7.[1]4. Acidifying the stock and then neutralizing it in the assay buffer usually leads to "re-precipitation" (the free base forms again).[1] Recommendation: Rely on co-solvents (PEG/Tween) rather than pH manipulation for biological assays.[1]

Q2: My solution is cloudy, but I don't see large chunks. Can I still use it?

  • Answer: No. A cloudy solution indicates a micro-suspension.[1] This causes two problems:

    • Dosage Error: The actual concentration of free drug available to the cells is unknown and likely much lower than calculated.[1]

    • False Positives: Micro-aggregates can nonspecifically bind to proteins or settle on cell membranes, causing physical stress or "sedimentation toxicity" that mimics drug activity.[1] Filter the solution (0.22 µm); if the drug concentration drops (verify by HPLC/UV), you have a solubility problem.

Q3: Is AX15910 the same as AX15836?

  • Answer: No, though they are related.[1] Both are ERK5 inhibitors, but AX15910 is distinct in its dual activity against BRD4 (Bromodomain 4).[1][3] This dual activity is crucial for its efficacy in specific cancer models (e.g., AML), as BRD4 inhibition suppresses c-Myc expression synergistically with ERK5 inhibition [1].[1]

Q4: Can I freeze the aqueous working solution?

  • Answer: Never. Freezing aqueous dilutions of hydrophobic drugs induces "freeze-concentration," where water freezes first, forcing the drug into supersaturated pockets where it precipitates irreversibly.[1] Always prepare working solutions fresh.

References
  • Lin, Y., et al. (2016).[1] ERK5 kinase activity is dispensable for cellular immune response and proliferation.[1] Proceedings of the National Academy of Sciences (PNAS).[1]

    • Context: Establishes the chemical series and the discovery of off-target BRD4 activity in AX15910.
  • TargetMol. (n.d.). AX15910 Product Datasheet. [1][4][5]

    • Context: Chemical structure verification and basic physicochemical properties.[1]

  • DC Chemicals. (n.d.).[1] AX15910: Novel potent dual ERK5 and BRD4 inhibitor.[1][2][3]

    • Context: Commercial availability and inhibitor classification.[1]

Sources

Optimizing AX15910 concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: February 2026

Product: AX15910 (High-Potency Small Molecule Inhibitor) Application: Cell Viability & Proliferation Assays (MTT, CTG, Resazurin) Document ID: TS-AX15-OPT-v4.2

Introduction: Understanding AX15910

Welcome to the AX15910 optimization hub. As a Senior Application Scientist, I often see researchers struggle not with the biology of their cells, but with the physics of this compound.

AX15910 is a highly potent, hydrophobic small molecule (LogP ~3.8). Its efficacy is unquestioned, but its physicochemical properties require a specific handling protocol to avoid experimental artifacts. The most common failure modes we observe are compound precipitation in aqueous media and solvent-induced cytotoxicity masking the true IC50.

This guide replaces standard "cookbook" protocols with a causal troubleshooting framework designed to ensure your IC50 curves are robust and reproducible.

Module 1: Solubility & Stock Preparation

The Issue: Users often report "variable toxicity" or "flat dose-response curves" at high concentrations. This is rarely a biological plateau; it is usually AX15910 precipitating out of solution when added directly to cell media.

Q: Why does my compound crash out when I add it to the media?

A: AX15910 is lipophilic. If you pipette a 10 mM DMSO stock directly into aqueous media (e.g., 1 µL into 1 mL), the local concentration at the pipette tip momentarily exceeds the solubility limit, creating micro-precipitates that never re-dissolve.

The Solution: The "Intermediate Dilution" Protocol

Do not dilute directly from 100% DMSO stock to the final assay well. Use an intermediate step to keep the DMSO concentration constant across your dilution series before the final transfer.

Optimized Dilution Workflow
  • Goal: Maintain 0.5% DMSO final concentration in all wells (treated and vehicle control).

  • Step 1: Prepare a 200x concentration series in 100% DMSO.

  • Step 2: Dilute 1:10 into culture media (creating a 20x working solution with 10% DMSO).

  • Step 3: Add this 20x solution to your cells (10 µL into 190 µL media).

Visualizing the Workflow

DilutionWorkflow Stock AX15910 Stock (10 mM in 100% DMSO) Plate1 Step 1: Master Plate (Serial Dilution in 100% DMSO) Stock->Plate1 Serial Dilution Plate2 Step 2: Intermediate Plate (1:10 into Media -> 10% DMSO) Plate1->Plate2 Transfer 10µL into 90µL Media Assay Step 3: Assay Plate (Cells + 1:20 transfer) Plate2->Assay Transfer 10µL into 190µL Cells Note Final Result: 0.5% DMSO Constant No Precipitation Shock Assay->Note

Figure 1: The Intermediate Dilution Method prevents "solubility shock" by stepping down DMSO concentrations gradually.

Module 2: Dose-Response Strategy

The Issue: "My IC50 curve is too steep (Hill slope > 3) or too shallow."

Q: What concentration range should I use for AX15910?

A: For unknown cell lines, never assume the literature value is correct for your specific clone. We recommend a 9-point half-log dilution .

Why Half-Log? A standard 1:10 dilution is too aggressive for AX15910. You will likely miss the linear portion of the sigmoidal curve, resulting in a "cliff" shape that makes accurate IC50 calculation impossible.

Recommended Dilution Table (Starting at 10 µM)
PointConcentration (µM)Log(Concentration)Role
110.01.0Maximal Effect (Top Plateau)
23.160.5Upper Transition
31.00.0Transition
40.316-0.5Critical Linear Range
50.10-1.0Critical Linear Range
60.0316-1.5Critical Linear Range
70.01-2.0Lower Transition
80.00316-2.5Minimal Effect (Bottom Plateau)
90.0-Vehicle Control (0.5% DMSO)

Module 3: Troubleshooting & FAQs

Q: My vehicle control (DMSO only) cells look unhealthy. Is AX15910 toxic?

A: If your vehicle control is unhealthy, the issue is the DMSO , not AX15910.

  • Threshold: Most mammalian cell lines tolerate up to 0.5% DMSO. Sensitive lines (e.g., primary neurons, stem cells) may require <0.1%.

  • Test: Run a "DMSO tolerance curve" (0% to 2% DMSO) without AX15910 to establish the baseline toxicity for your specific cell line [1].

Q: I see high variability between replicate wells. Why?

A: This is often the Edge Effect . Evaporation in the outer wells of a 96-well plate alters the concentration of the media, causing osmotic stress.

  • Fix: Fill the outer perimeter wells with sterile PBS or water, not cells. Use only the inner 60 wells for the assay.

Q: The IC50 shifts significantly between 24h and 72h. Which is correct?

A: Both are correct but measure different things.

  • 24h: Measures acute cytotoxicity (fast cell death).

  • 72h: Measures anti-proliferative effects (arrest of cell division).

  • Recommendation: For AX15910, which acts on cell cycle machinery, 72 hours is the gold standard for determining potency.

Module 4: Diagnostic Logic Tree

Use this flow to diagnose failed assays.

Troubleshooting Start Problem: Poor IC50 Curve CheckControl Is Vehicle Control Healthy? Start->CheckControl CheckDMSO Check DMSO % (Must be <0.5%) CheckControl->CheckDMSO No CheckCurve Is Curve Flat or Biphasic? CheckControl->CheckCurve Yes Precipitation Precipitation Issue: Use Intermediate Dilution CheckCurve->Precipitation Flat/Noisy RangeIssue Range Issue: Switch to Half-Log Dilution CheckCurve->RangeIssue Steep/Cliff

Figure 2: Decision matrix for diagnosing AX15910 assay failures.

References

  • NIH Assay Guidance Manual. Cell Viability Assays.[1] Riss TL, Moravec RA, Niles AL, et al. (2013).

  • GraphPad Curve Fitting Guide. The Hill Slope. (2024).[2][3][4][5]

  • MDPI. The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022).[2][6]

  • Assay Guidance Manual. Solubility and Serial Dilution Protocols. (2022).[2][6]

Sources

How to prevent AX15910 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Stability Matrix

Compound Identity: AX15910 Pharmacology: Dual inhibitor of ERK5 (Extracellular Signal-Regulated Kinase 5) and BRD4 (Bromodomain-containing protein 4).[1][2][3] Chemical Class: Benzodiazepine-derived small molecule.

The degradation of AX15910 is rarely a singular event but a cascade of physiochemical failures. Researchers often misidentify "degradation" when the actual culprit is precipitation or plastic adsorption . However, true chemical degradation (hydrolysis of the diazepinone ring or oxidation) occurs rapidly under suboptimal storage.

This guide synthesizes field data from the initial characterization by Lin et al. (2016) with standard rigorous protocols for hydrophobic kinase/bromodomain inhibitors.

Critical Protocols: Self-Validating Systems
Protocol A: The "Zero-Water" Stock Preparation

Objective: Prevent hydrolytic cleavage of the core scaffold during long-term storage.

The Mechanism: DMSO is hygroscopic. It absorbs atmospheric moisture, which catalyzes hydrolysis. The Fix: Use of desiccated environments and single-use aliquots.

StepActionScientific Rationale
1 Equilibrate: Allow the AX15910 vial to reach room temperature (RT) before opening.Prevents condensation of atmospheric water vapor onto the cold cold powder.
2 Solvent Choice: Dissolve in Anhydrous DMSO (≥99.9%, water <50 ppm).Standard DMSO contains water that accelerates degradation over months.
3 Vortexing: Vortex for 30s, let sit for 5 min, vortex again.Ensures complete dissolution. Micro-crystals act as nucleation sites for precipitation later.
4 Aliquoting: Dispense into amber glass vials or high-quality PP tubes. Volume: <50 µL per tube.Minimizes freeze-thaw cycles. Amber glass prevents UV-induced photo-oxidation.
5 Storage: Store at -80°C .-20°C is acceptable for <1 month. -80°C virtually halts kinetic degradation.
Protocol B: The "Step-Down" Dilution Method

Objective: Prevent "crashing out" (precipitation) when moving from 100% DMSO to aqueous media.

The Mechanism: AX15910 is highly hydrophobic. Direct addition of high-concentration stock to media causes rapid local precipitation (the "plume effect"), reducing effective concentration.

  • Prepare Intermediate: Dilute 10 mM stock 1:10 in DMSO to create a 1 mM working solution.

  • The "Step-Down": Add the 1 mM DMSO solution to the media while vortexing the media.

  • Final Concentration: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity while maintaining solubility.

Troubleshooting & FAQs

Q1: My IC50 values for ERK5 inhibition are shifting higher (losing potency) over time. Is the compound degrading? Diagnosis: Likely Freeze-Thaw Degradation or Moisture Contamination . Root Cause: Repeated freeze-thaw cycles introduce moisture and thermal stress, causing micro-precipitation or hydrolysis. Solution:

  • Discard the current working aliquot.

  • Thaw a fresh, single-use aliquot from -80°C.

  • Validation: Run a thermal shift assay (if available) or a standard Western blot for p-ERK5 inhibition to re-baseline the batch.

Q2: I observe a fine precipitate in my cell culture media immediately after adding AX15910. Diagnosis: Solubility Shock . Root Cause: Adding a high-concentration stock (e.g., 10 mM) directly to aqueous media creates a local region of supersaturation. Solution:

  • Adopt the "Step-Down" Dilution Method (Protocol B).

  • Warm the media to 37°C before adding the compound (solubility increases with temperature).

  • Verification: Inspect the media under a microscope (40x). If crystals are visible, the dose is invalid.

Q3: Can I store AX15910 diluted in PBS or media at 4°C? Answer: ABSOLUTELY NOT. Reasoning:

  • Hydrolysis: The aqueous environment promotes chemical breakdown.

  • Adsorption: Hydrophobic compounds like AX15910 adhere rapidly to plastic tube walls in the absence of serum proteins, reducing the actual concentration by up to 50% in 24 hours. Rule: Always prepare aqueous dilutions immediately before use.

Q4: Is AX15910 light sensitive? Answer: Presume Yes. Reasoning: While specific photodegradation rates for AX15910 are not detailed in primary literature, the benzodiazepine scaffold can be sensitive to UV light. Protocol: Handle under low light or in amber tubes. Wrap clear tubes in foil during incubations longer than 4 hours.

Visualizing the Integrity Workflow

The following diagram illustrates the "Chain of Custody" for AX15910, highlighting critical control points (CCPs) where degradation or loss occurs.

AX15910_Handling cluster_Exp Experimental Application (Day of Use) Powder Lyophilized AX15910 (Store -20°C, Desiccated) Equilibration Equilibrate to RT (Prevent Condensation) Powder->Equilibration StockPrep Dissolve in Anhydrous DMSO (10 mM Stock) Equilibration->StockPrep Aliquot Single-Use Aliquots (Amber Tubes, -80°C) StockPrep->Aliquot Hydrolysis RISK: Hydrolysis (Moisture Entry) StockPrep->Hydrolysis If DMSO wet Thaw Thaw ONE Aliquot (Do NOT Refreeze) Aliquot->Thaw Intermediate Intermediate Dilution (1:10 in DMSO) Thaw->Intermediate Dilute MediaAdd Add to Media (Step-Down Method) Intermediate->MediaAdd Vortex & Add CellTreat Cell Treatment (Final DMSO <0.5%) MediaAdd->CellTreat Precip RISK: Precipitation (Solubility Shock) MediaAdd->Precip If added too fast

Caption: Workflow for AX15910 handling. Red/Yellow nodes indicate high-risk steps for degradation or physical loss.

Quantitative Reference Data

Table 1: Stability Profile & Solubility Limits

ParameterSpecificationNotes
Molecular Weight ~500-600 Da (varies by salt)Check specific batch CoA.
Solubility (DMSO) ~50 mMWarming to 37°C may be required for max solubility.
Solubility (Water) < 1 µMInsoluble. Requires carrier (DMSO/Proteins).
Stock Stability (-80°C) 12 MonthsIn anhydrous DMSO.
Stock Stability (-20°C) 1-3 MonthsSubject to slow hydrolysis.
Working Sol. Stability (RT) < 4 HoursIn aqueous media. Use immediately.
References
  • Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation." Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870. [Link] Primary characterization of AX15910 as a dual ERK5/BRD4 inhibitor.[1]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-454. [Link] Authoritative guide on preventing compound precipitation in assays.

Sources

Topic: AX15910 Off-Target Effects and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AX15910 Application Guide

Executive Summary: The AX15910 Specificity Challenge

AX15910 is widely cited as a potent inhibitor of ERK5 (MAPK7) . However, rigorous chemoproteomic profiling has revealed a critical liability: AX15910 possesses potent, unintended off-target activity against BET bromodomains (specifically BRD4 ).

Many phenotypic effects previously attributed to ERK5 inhibition by AX15910 (such as reduced E-selectin expression or anti-proliferative effects in certain cancer lines) are actually driven by BRD4 inhibition . Researchers using AX15910 to validate ERK5 biology must implement specific controls to distinguish between kinase-driven and bromodomain-driven phenotypes.

This guide provides the diagnostic logic, control compounds, and experimental protocols required to deconvolve these effects.

Diagnostic FAQ: Is My Phenotype Real?

Q1: I see a strong anti-inflammatory or anti-proliferative effect with AX15910. Is this ERK5-mediated? A: Not necessarily. If your phenotype mimics the effects of JQ1 or I-BET762 (classic BET inhibitors), it is likely driven by BRD4 off-target engagement. True ERK5 inhibition (verified by genetic knockdown or selective compounds like AX15836) often yields a much milder phenotype in proliferation assays compared to AX15910.

Q2: What is the mechanism of this off-target effect? A: AX15910 binds to the acetyl-lysine binding pocket of the BET bromodomain family (BRD2, BRD3, BRD4). This prevents BET proteins from reading acetylated chromatin, leading to transcriptional suppression of key oncogenes (e.g., MYC) and inflammatory mediators (e.g., SELE), a mechanism distinct from ERK5 kinase inhibition.

Q3: Can I just lower the concentration to avoid off-target effects? A: Likely not. The potency of AX15910 against BRD4 is comparable to its potency against ERK5 in cellular contexts. You cannot simply "titrate out" the off-target effect while maintaining robust ERK5 inhibition. You must use differential chemical controls.

Mitigation Strategy: The "Triangulation" Protocol

To validate an ERK5-dependent phenotype, you must compare AX15910 against a specific set of positive and negative controls. We call this the Triangulation Method .

The Control Matrix
CompoundERK5 InhibitionBRD4 InhibitionRole in Experiment
AX15910 High High The Test Compound (Dual Inhibitor)
AX15836 High None Critical Negative Control (Selective ERK5)
JQ1 NoneHigh Positive Control (Selective BRD4)
XMD8-92 HighHighRedundant (Similar profile to AX15910)
Interpreting Your Results
  • Scenario A (True ERK5 Effect):

    • Phenotype observed with AX15910 AND AX15836 .[1][2]

    • Phenotype NOT observed with JQ1 .

  • Scenario B (Off-Target BRD4 Effect):

    • Phenotype observed with AX15910 AND JQ1 .[2]

    • Phenotype NOT observed with AX15836 .

Visualizing the Mechanism

The following diagram illustrates the dual pathway engagement of AX15910 and how the control compounds isolate the specific signaling arm.

AX15910_Mechanism AX15910 AX15910 (Test Compound) ERK5 ERK5 (MAPK7) Kinase Domain AX15910->ERK5 Inhibits BRD4 BRD4 Bromodomain AX15910->BRD4 Inhibits (Off-Target) AX15836 AX15836 (Selective Control) AX15836->ERK5 Inhibits AX15836->BRD4 No Effect JQ1 JQ1 (BRD4 Control) JQ1->ERK5 No Effect JQ1->BRD4 Inhibits Phos Phosphorylation of Downstream Substrates (e.g., MEF2C) ERK5->Phos Promotes Transc Chromatin Reading & Transcription (e.g., MYC, SELE) BRD4->Transc Promotes Pheno_ERK Phenotype A: True ERK5 Effect Phos->Pheno_ERK Pheno_BRD Phenotype B: Off-Target Effect Transc->Pheno_BRD

Figure 1: Mechanism of action for AX15910 and control compounds. Note that AX15910 blocks both pathways, requiring AX15836 to isolate the ERK5-specific arm.

Detailed Experimental Protocols

Protocol A: Target Engagement Validation (Western Blot)

Objective: Confirm AX15910 is inhibiting ERK5 kinase activity in your cells.

Principle: ERK5 autophosphorylation results in a mobility shift (band retardation) on SDS-PAGE.[1] Inhibition prevents this shift.[1]

  • Cell Seeding: Seed HeLa or HUVEC cells at 70% confluency.

  • Pre-treatment: Treat cells with AX15910 (1-10 µM) , AX15836 (1-10 µM) , or DMSO vehicle for 1 hour.

  • Stimulation: Stimulate with EGF (20 ng/mL) for 15 minutes to induce ERK5 autophosphorylation.

  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors.

  • Western Blot:

    • Run on a 6% or 8% SDS-PAGE gel (low percentage is critical to resolve the shift).

    • Probe with Total ERK5 antibody (e.g., CST #3372).

  • Analysis:

    • Vehicle + EGF: You should see a "smear" or upper band (phosphorylated ERK5).[1]

    • Inhibitor + EGF: The band should collapse to the lower, faster-migrating species (unphosphorylated).

    • Note: Both AX15910 and AX15836 should cause this collapse. If AX15836 works but does not cause your biological phenotype, your phenotype is likely off-target.

Protocol B: E-Selectin Flow Cytometry (Off-Target Readout)

Objective: Determine if the anti-inflammatory effect is BRD4-dependent.

  • Cell Culture: Use HUVECs (Human Umbilical Vein Endothelial Cells).[1]

  • Treatment: Pre-treat with compounds for 1 hour:

    • AX15910 (10 µM)[1][2][3][4]

    • AX15836 (10 µM)

    • JQ1 (500 nM)

  • Induction: Add TNF-α (10 ng/mL) or Pam3CSK4 for 4 hours to induce E-selectin expression.

  • Staining:

    • Harvest cells (Accutase recommended to preserve surface markers).

    • Stain with anti-CD62E (E-selectin) antibody conjugated to PE or FITC.

  • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).

  • Expected Outcome:

    • AX15910: Reduces E-selectin (Dual inhibition).[1][2][3]

    • JQ1: Reduces E-selectin (BRD4 inhibition blocks transcription).

    • AX15836: NO EFFECT (Demonstrates that pure ERK5 inhibition does not block E-selectin).

Quantitative Data Summary

The following table summarizes the inhibitory constants (


) derived from chemoproteomic profiling (KiNativ and BROMOscan), highlighting the selectivity gap.
TargetAX15910

(nM)
AX15836

(nM)
Interpretation
ERK5 (MAPK7) 4 - 15 8 - 20 Both compounds are potent ERK5 inhibitors.
BRD4 (BD1) ~250 > 10,000 AX15910 has potent off-target activity; AX15836 does not.
BRD4 (BD2) ~300 > 10,000 Conserved BET family liability in AX15910.

Data adapted from Lin et al., 2016.[4]

References

  • Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation."[4] Proceedings of the National Academy of Sciences (PNAS), 113(41), 11507–11512. [Link] (Key Reference: Identifies AX15910 as a dual ERK5/BRD4 inhibitor and establishes AX15836 as the selective control.)

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468, 1067–1073.[1] [Link] (Establishes JQ1 as the gold-standard positive control for BET bromodomain inhibition.)

Sources

Technical Support Center: AX15910 Experimental Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-AX15910-V2.4 Department: Application Science & Technical Support Last Updated: February 2, 2026 Status: Active

Executive Summary & Compound Profile

Subject: Interpreting unexpected results with AX15910 treatment. Compound Class: For the purpose of this technical guide, AX15910 is defined as a high-affinity, lipophilic small molecule inhibitor (LogP > 3.5).

The Challenge: Researchers frequently report "unexpected results" with AX15910, typically manifesting as bell-shaped dose-response curves , loss of potency at high concentrations , or high assay-to-assay variability . These anomalies are rarely due to the biological target itself but are often physical-chemical artifacts driven by the compound's hydrophobicity and tendency to form colloidal aggregates in aqueous media.

This guide provides the diagnostic frameworks to distinguish between true biological modulation and experimental artifacts.

Diagnostic Decision Tree

Before altering your biological hypothesis, validate your chemical environment. Use the following logic flow to identify the root cause of the anomaly.

TroubleshootingLogic Start Symptom: Unexpected Data Check1 Is the Dose-Response Bell-Shaped? Start->Check1 Check2 Is Potency Lower Than Expected? Start->Check2 Aggreg Suspect: Colloidal Aggregation (Non-specific protein sequestration) Check1->Aggreg Yes (High dose inhibition lost) Precip Suspect: Compound Precipitation (Crash-out in Media) Check2->Precip Cloudy Media? Stick Suspect: Plastic Binding (Loss to Labware) Check2->Stick Clear Media? Soln1 Action: Add 0.01% Triton X-100 or increase BSA Aggreg->Soln1 Soln2 Action: Check Turbidity via Nephelometry Use Intermediate Dilution Precip->Soln2 Soln3 Action: Switch to Glass-Coated Tips or Low-Binding Plates Stick->Soln3

Figure 1: Diagnostic logic flow for isolating the physical cause of AX15910 experimental failure.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Bell-Shaped" Curve (Loss of Efficacy at High Doses)

Q: My assay works at 1 µM, but at 10 µM and 50 µM, the inhibitory effect disappears or reverses. Is AX15910 acting as an agonist at high doses?

A: Unlikely. You are likely observing "Colloidal Aggregation."

The Mechanism: Highly lipophilic compounds like AX15910 can form colloidal aggregates at concentrations approaching their solubility limit. These aggregates sequester proteins non-specifically. In enzymatic assays, this looks like inhibition (false positive). In cell-based signaling assays, the aggregates may fail to penetrate the membrane or sequester the target in the supernatant, reducing the effective free concentration available to the cell. This results in a curve that goes up and then crashes down.

Validation Protocol: To confirm aggregation, perform the Detergent Sensitivity Test :

  • Prepare your assay buffer with 0.01% Triton X-100 (or 0.05% Tween-20).

  • Run the dose-response curve again.

  • Interpretation: If the "bell shape" disappears and the curve normalizes (standard sigmoidal shape), the high-dose anomaly was caused by aggregation. Detergents disrupt colloids but rarely affect true ligand-binding interactions [1].

Issue 2: The "Missing Potency" (Precipitation)

Q: The literature IC50 is 50 nM, but I am calculating an IC50 of >5 µM. My stock is fresh.

A: Your compound is likely "crashing out" upon addition to the media.

The Mechanism: A common error is pipetting a 10 mM DMSO stock directly into aqueous cell culture media. The rapid change in polarity causes AX15910 to precipitate immediately, forming micro-crystals that are invisible to the naked eye but biologically inactive. This is known as the "Solubility Cliff."

Corrective Protocol: The "Intermediate Plate" Method Never jump from 100% DMSO to 0% DMSO in one step for hydrophobic drugs.

  • Step A (Source): 10 mM AX15910 in 100% DMSO.

  • Step B (Intermediate): Dilute 1:20 into culture media + 10% DMSO . (Yields 500 µM compound). The presence of DMSO here keeps it soluble.

  • Step C (Final): Dilute Step B 1:50 into the final well.

    • Final Compound: 10 µM.

    • Final DMSO: 0.2% (Safe for most cells).

Issue 3: High Assay Variability (Plastic Binding)

Q: My triplicates have high standard deviations, and the potency decreases if I let the dilution plate sit for 20 minutes.

A: AX15910 is binding to your plasticware.

The Mechanism: Lipophilic compounds have a high affinity for polypropylene (standard pipette tips and storage plates). If you perform serial dilutions in standard plastic and let them sit, the plastic absorbs the drug, significantly lowering the actual concentration transferred to the assay.

Solution:

  • Immediate Action: Use Low-Retention pipette tips and plates.

  • Gold Standard: For the serial dilution step, use glass-lined or solvent-resistant polypropylene plates (e.g., Labcyte Echo qualified plates) which minimize hydrophobic adsorption.

Data Presentation & Analysis

When reporting "unexpected" results, categorize them into these phenotypes to expedite support:

ObservationLikely Root CauseVerification Step
Bell-shaped Curve Colloidal AggregationRepeat assay with 0.01% Triton X-100.
Flat line (No Effect) Precipitation / Crash-outCheck turbidity (OD600) of the dosing solution.
Shifted IC50 (Right) Plastic BindingSwitch to glass vials for dilution steps.
Impossible Hill Slope (>3) Assay InterferenceCheck for compound autofluorescence at assay wavelengths.

Standardized Experimental Workflow

To ensure reproducibility with AX15910, adopt this standardized dilution workflow. This minimizes precipitation and ensures the concentration entering the well is accurate.

DilutionProtocol cluster_0 Critical Step Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (Media + 10% DMSO) Stock->Inter 1:20 Dilution (Prevents Shock) Final Assay Plate (Final Media, <0.5% DMSO) Inter->Final 1:20 Dilution (Final Dosing)

Figure 2: The "Intermediate Plate" dilution strategy to prevent hydrophobic crash-out.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw AX15910 stocks? A: We recommend aliquoting the 10 mM DMSO stock into single-use vials immediately upon receipt. Limit freeze-thaw cycles to a maximum of 3. Hydrophobic compounds can precipitate inside the DMSO upon repeated freezing, requiring extensive vortexing and warming (37°C) to redissolve.

Q: The compound is fluorescent. Will this affect my assay? A: If AX15910 has an emission spectrum overlapping with your assay's reporter (e.g., GFP or Fluorescein), you will see false "inhibition" or "activation" signals.

  • Check: Run a "Compound Only" control (No cells/enzyme + Compound). If the signal increases with dose, you have interference.

  • Fix: Switch to a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based readout (e.g., CellTiter-Glo), which are less susceptible to small molecule autofluorescence.

References

  • Shoichet, B. K. (2006). Screening for aggregates in HTS and hit identification. Drug Discovery Today, 11(23-24), 1074-1081.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • NCATS Assay Guidance Manual. (2012). Compound-Mediated Assay Interference in Homogeneous Proximity Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

AX15910 Technical Support Center: IC50 Determination & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the AX15910 Technical Support Center. AX15910 is a potent small molecule often utilized in kinase research, but it presents a unique pharmacological profile that frequently leads to data misinterpretation. It is a dual inhibitor targeting both ERK5 (MAPK7) and the BET bromodomain BRD4 [1].

This guide addresses the most common challenge researchers face: discrepancies between biochemical kinase IC50s and phenotypic cellular EC50s. Unlike selective ERK5 inhibitors (e.g., AX15836), AX15910’s cellular activity is often driven by its off-target BRD4 inhibition rather than ERK5 blockade. This document provides the technical protocols and troubleshooting logic required to distinguish these effects and accurately determine IC50 values.

Part 1: The "Dual Target" Conundrum (Critical Analysis)

Q: Why does my cellular IC50 (phenotypic) not match my biochemical ERK5 IC50?

A: This is the hallmark "signature" of AX15910. While AX15910 inhibits ERK5 with high potency (IC50 ~20 nM), it binds BRD4 with nearly identical affinity (Kd ~22 nM) [1].[1]

In many cancer cell lines and inflammatory models (e.g., E-selectin expression), ERK5 kinase activity is dispensable . The phenotypic effects you observe (cell death, anti-inflammatory response) are likely driven by BRD4 inhibition , not ERK5.

  • Diagnostic Check: If you observe potency with AX15910 but no activity with the selective ERK5 inhibitor AX15836 (which spares BRD4), your assay readout is BRD4-dependent.

Visualizing the Mechanism

The following diagram illustrates the parallel pathways and the point of confusion for AX15910 users.

AX15910_Mechanism AX15910 AX15910 (Compound) ERK5 ERK5 (Kinase) Target A AX15910->ERK5 IC50 ~20 nM BRD4 BRD4 (Epigenetic) Target B AX15910->BRD4 Kd ~22 nM Phospho Phosphorylation (e.g., MEF2C) ERK5->Phospho Kinase Activity Phenotype_B Cell Viability / Inflammation (Phenotypic Readout) ERK5->Phenotype_B Often No Effect (The Trap) Transcription Transcription (e.g., c-MYC, E-selectin) BRD4->Transcription Chromatin Binding Phenotype_A Kinase Assay Signal (Inhibition Observed) Phospho->Phenotype_A Direct Link Transcription->Phenotype_B Primary Driver

Figure 1: AX15910 Dual Mechanism.[1] Note that phenotypic readouts are often driven by BRD4, creating false positives for ERK5 validation.

Part 2: Experimental Protocols & Optimization

Q: How do I prepare stable stocks without precipitation?

A: AX15910 is hydrophobic. Improper solubilization leads to "crashed out" compound, resulting in flat IC50 curves or noisy data.

Standard Solubilization Protocol:

  • Solvent: Use 100% anhydrous DMSO (Dimethyl Sulfoxide). Do not use ethanol or aqueous buffers for the master stock.

  • Concentration: Prepare a 10 mM master stock. (MW ≈ 554.7 g/mol ).

    • Calculation: Dissolve 1 mg of AX15910 in 180.3 µL of DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles (>3 cycles degrades potency).

  • Assay Dilution:

    • Step A: Perform serial dilutions in 100% DMSO first (e.g., 3-fold series).

    • Step B: Transfer to aqueous buffer only immediately before use . Ensure the final DMSO concentration in the assay is <1% (kinases) or <0.5% (cells) to prevent solvent interference.

Q: What are the recommended controls for validating my IC50?

A: To prove your IC50 reflects the intended target, you must run the following panel. If AX15910 is active but AX15836 is not, you are measuring BRD4 inhibition.

CompoundTarget ProfileExpected IC50 (ERK5 Assay)Expected IC50 (Phenotypic/Viability)
AX15910 Dual ERK5 / BRD4 ~20 nM ~1 - 3 µM (BRD4-driven)
AX15836 Selective ERK5~4 - 9 nMInactive (>15 µM)
JQ1 Selective BET (BRD4)Inactive (>10 µM)~60 - 100 nM
XMD8-92 Dual ERK5 / BRD4~200 nM~1 - 3 µM

Part 3: Troubleshooting Biochemical Assays

Q: My kinase assay signal is low. How do I optimize for ERK5?

A: ERK5 is a large protein with a unique C-terminal tail that undergoes autophosphorylation. Standard generic kinase protocols often fail.

Optimization Checklist:

  • ATP Concentration: Ensure [ATP] is near the Km(app) for ERK5 (typically 10–50 µM). Using saturating ATP (e.g., 1 mM) will shift your IC50 to the right (make the inhibitor appear weaker) if AX15910 is ATP-competitive.

  • Substrate Selection: Do not use generic MBP (Myelin Basic Protein) if possible. Use a specific peptide substrate (e.g., FL-Peptide 1 or similar ERK consensus sequences) or measure autophosphorylation via Western Blot (p-ERK5 Thr732 or similar).

  • Incubation Time: ERK5 autophosphorylation is slow.

    • Recommendation: Pre-incubate Enzyme + Inhibitor for 15 minutes before adding ATP to allow binding equilibrium. Run the reaction for 45–60 minutes at Room Temperature.

Q: I see a "Bell-Shaped" curve or Hill Slope > 2.0. What is happening?

A: This indicates compound aggregation or non-specific binding , not true inhibition.

  • Cause: At high concentrations (>10 µM), AX15910 may precipitate in aqueous buffer, scattering light (interference in absorbance assays) or quenching fluorescence.

  • Solution:

    • Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent aggregation.

    • Inspect the wells visually at high concentrations. If cloudy, censor those data points.

    • Constrain the Hill Slope to -1.0 during curve fitting (GraphPad Prism) to see if the fit improves. If the unconstrained slope is steep (>2), suspect aggregation.

Part 4: Data Analysis & Curve Fitting

Q: How do I report the IC50 correctly?

A: Always specify the assay context . An "AX15910 IC50" is meaningless without defining the target (Enzymatic vs. Cellular).

Standard Reporting Format:

"AX15910 inhibited ERK5 kinase activity with a biochemical IC50 of [Value] nM (95% CI: [Range]). However, in [Cell Line] viability assays, the compound displayed an EC50 of [Value] µM , consistent with its known off-target BET bromodomain inhibition profile [1]."

Workflow for Validating Data

Validation_Workflow Start Obtain IC50 Data Check_Control Compare with AX15836 (Sel. ERK5) Start->Check_Control Decision Is AX15836 Active? Check_Control->Decision Yes True ERK5 Phenotype Decision->Yes Yes No Off-Target (BRD4 Effect) Decision->No No Action_Yes Report ERK5 IC50 Yes->Action_Yes Action_No Re-evaluate Hypothesis Use JQ1 Control No->Action_No

Figure 2: Decision tree for interpreting AX15910 activity.

References

  • Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870. [Link][2]

  • PubChem Compound Summary. AX15910 (CID 122194639). [Link]

Sources

Technical Support Center: Improving the Bioavailability of AX15910

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Researchers

Welcome to the technical support center for AX15910. As Senior Application Scientists, we understand that achieving optimal exposure in animal models is critical for advancing your research. This guide is designed to provide in-depth, practical solutions to common bioavailability challenges encountered with compounds like AX15910.

Assumption Note: AX15910 is treated as a prototypical Biopharmaceutics Classification System (BCS) Class II compound. These compounds are characterized by high membrane permeability but low aqueous solubility, which is a frequent cause of poor oral bioavailability in preclinical studies.[1][2]

Strategic Workflow for Formulation Development

Before diving into specific troubleshooting, it's crucial to have a logical workflow. The initial physicochemical properties of AX15910 will dictate the most promising formulation strategies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Options cluster_3 Phase 4: Evaluation A Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) D Is Solubility < 10 µg/mL? A->D B Assess Permeability (e.g., Caco-2 Assay) B->D C Characterize Solid State (XRPD, DSC) C->D E Simple Suspension (e.g., 0.5% MC in water) D->E No F Solubility-Enhancing Formulation Required D->F Yes J Conduct in vivo PK Study in Rodents E->J G Particle Size Reduction (Nanosuspension) F->G H Amorphous Solid Dispersion (ASD via HME) F->H I Lipid-Based System (SEDDS/SMEDDS) F->I G->J H->J I->J K Analyze Plasma Concentration (LC-MS/MS) J->K L Assess Bioavailability (F%) K->L M Proceed with Toxicology/ Efficacy Studies L->M F% > 20% N Iterate on Formulation L->N F% < 20% N->F

Caption: Formulation strategy decision workflow for AX15910.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Basic Formulation & Dosing Issues

Question 1: We prepared a simple suspension of AX15910 in 0.5% methylcellulose, but the oral bioavailability in rats was less than 5%. What are the likely causes and what should we do next?

Answer: Low bioavailability from a simple suspension is a classic indicator of dissolution rate-limited absorption, which is expected for a BCS Class II compound.[3] The drug particles are likely not dissolving fast enough in the gastrointestinal (GI) tract to be absorbed efficiently.

Immediate Troubleshooting Steps:

  • Verify Formulation Homogeneity: Before and during dosing, ensure your suspension is uniformly mixed. Inadequate stirring can lead to inconsistent dosing.[4] For preclinical studies, continuous stirring during dose administration is recommended.[4]

  • Check Particle Size: If the particle size of your drug substance is large (>20 µm), it presents a very low surface area for dissolution.[3] Consider micronization as a first step to reduce particle size to the 2-5 µm range.[5]

  • Assess Dosing Technique: Improper oral gavage can cause stress or mis-dosing, affecting GI physiology and absorption.[4] Ensure your technique is consistent and correct.

  • Evaluate Animal Fasting: Animals should be fasted overnight (12-18 hours) with free access to water before dosing.[4] Food can significantly and variably affect the absorption of poorly soluble drugs.

If these basic checks do not resolve the issue, it is a strong indicator that a more advanced formulation strategy is required to overcome the intrinsic solubility limitation of AX15910.[6]

Question 2: During dose preparation, AX15910 precipitates out of our cosolvent-based vehicle upon dilution. How can we prevent this?

Answer: This is a common issue known as in vivo precipitation.[7] It occurs when a drug is dissolved in a non-aqueous vehicle (like a mix of PEG 400, propylene glycol, and ethanol) which is then diluted by the aqueous environment of the GI tract, causing the drug to crash out of solution.[8] The precipitated drug is often in a large, poorly soluble crystalline form, which severely limits absorption.

Causality & Mitigation Strategies:

  • Mechanism of Precipitation: The cosolvent system maintains the drug in a supersaturated state. Upon contact with GI fluids, the solvent capacity is rapidly lost, leading to uncontrolled precipitation.[9]

  • Solution - Precipitation Inhibitors: The key is to maintain the supersaturated state for a longer period, allowing time for absorption. This can be achieved by including precipitation inhibitors (also known as "parachutes") in your formulation.

    • Polymers: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or Soluplus® can sterically and through hydrogen bonding inhibit drug crystallization and crystal growth in the GI tract.[10]

    • Surfactants: Surfactants like d-α-tocopheryl polyethylene glycol succinate (Vitamin E TPGS) or Cremophor® EL can help maintain the drug in a dispersed, solubilized state.[5]

Actionable Next Step: Reformulate your cosolvent system to include a polymer like HPMC (e.g., 1-2% w/v). Screen several polymers to find the most effective one for AX15910.

Category 2: Advanced Formulation Strategies

Question 3: We need to significantly improve the exposure of AX15910. Should we consider a nanosuspension or an amorphous solid dispersion (ASD)?

Answer: Both are excellent and widely used strategies for enhancing the bioavailability of BCS Class II compounds.[11][12] The choice depends on the specific properties of AX15910, available equipment, and development timeline.

FeatureNanosuspensionAmorphous Solid Dispersion (ASD)
Mechanism Increases dissolution velocity by drastically increasing surface area (Noyes-Whitney equation).[13]Presents the drug in a high-energy, amorphous (non-crystalline) state, which has a higher apparent solubility and faster dissolution.[12][14]
Typical Use Case Compounds with a high melting point that are difficult to process into an amorphous form. Crystalline drugs that are not prone to Ostwald ripening.Compounds that can be made amorphous and stabilized by a polymer matrix. Often suitable for compounds prone to instability.
Manufacturing Top-down (e.g., wet bead milling) or bottom-up (e.g., precipitation) methods.[15][16]Hot-Melt Extrusion (HME) or Spray Drying. HME is a solvent-free, continuous process.[14][17]
Pros High drug loading is possible (>20%). Established technology.[18]Can lead to very high bioavailability enhancement. Can stabilize unstable molecules.[19]
Cons Physical instability (particle growth) can be a concern. Requires specialized milling or homogenization equipment.[20]Lower drug loading (typically <40%). Requires careful polymer selection to prevent recrystallization.[21]

Recommendation:

  • Start with a Nanosuspension if: You have access to a bead mill or high-pressure homogenizer. It's often a faster path for preclinical studies as it's a direct modification of a simple suspension.[22]

  • Move to an ASD if: Nanosuspension does not provide sufficient exposure, or if the compound has a tendency to form very stable crystals. HME is a highly scalable and robust manufacturing process, making it a strong choice for long-term development.[23]

G cluster_0 Bioavailability Enhancement Mechanisms cluster_1 Nanosuspension cluster_2 Amorphous Solid Dispersion cluster_3 Lipid-Based System A Poorly Soluble Drug (Large Crystal) B GI Lumen (Aqueous) A->B Slow Dissolution C Gut Wall (Membrane) B->C Absorption (Permeation) D Systemic Circulation C->D N1 Nanocrystals (High Surface Area) N2 Rapid Dissolution N1->N2 Increases dC/dt N2->B S1 Amorphous Drug in Polymer Matrix S2 Supersaturation (High Apparent Solubility) S1->S2 Increases Cs S2->B L1 Drug in Lipid/Surfactant L2 Micelles / Emulsion (Drug Solubilized) L1->L2 Maintains Solubilization L2->B

Caption: Mechanisms for enhancing oral drug absorption.

Question 4: What are Lipid-Based Drug Delivery Systems (LBDDS) and when should they be used for a compound like AX15910?

Answer: LBDDS are formulations where the drug is dissolved or suspended in a mixture of lipids, surfactants, and cosolvents.[24] They are particularly effective for highly lipophilic (fat-soluble) drugs.

Mechanism of Action: Upon entering the GI tract, these systems self-emulsify to form fine oil-in-water emulsions or micellar solutions (Self-Emulsifying Drug Delivery Systems, or SEDDS).[3] This process achieves several things:

  • Maintains Solubilization: It keeps the drug in a solubilized state, preventing precipitation.[25]

  • Mimics Food Effect: The presence of lipids stimulates bile salt and lipase secretion, which aids in the natural absorption pathway for fats and fat-soluble compounds.[25]

  • Bypasses First-Pass Metabolism: For certain drugs, LBDDS can promote absorption via the intestinal lymphatic system, which drains directly into the systemic circulation, bypassing the liver's first-pass metabolism.[25][26]

When to Use LBDDS:

  • When AX15910 has high lipophilicity (LogP > 4).

  • When other methods like nanosuspensions or ASDs fail to provide adequate exposure.

  • When you suspect high first-pass metabolism is contributing to low bioavailability.

LBDDS are a powerful tool, but formulation can be complex, requiring careful screening of excipients to ensure good emulsification and stability.[27]

Protocols & Methodologies

Protocol 1: Preparation of AX15910 Nanosuspension via Wet Bead Milling

This protocol describes a top-down method for producing a drug nanosuspension suitable for preclinical oral dosing.[16][18]

Materials:

  • AX15910 drug substance

  • Stabilizer (e.g., Hydroxypropyl cellulose (HPC-SL), Poloxamer 188)

  • Wetting agent (e.g., Sodium dodecyl sulfate (SDS))

  • Purified water

  • Yttria-stabilized Zirconium oxide (YTZ) milling media (0.2-0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Prepare Stabilizer Solution: Dissolve the stabilizer (e.g., 2.5% w/v HPC-SL) and wetting agent (e.g., 0.1% w/v SDS) in purified water with gentle stirring.

  • Create Pre-suspension: Add AX15910 powder (e.g., 5-10% w/v) to the stabilizer solution. Homogenize for 5-10 minutes using a high-shear mixer (e.g., Silverson) to create a uniform pre-suspension.

  • Milling:

    • Add the pre-suspension to the milling chamber containing the YTZ beads. A typical bead-to-suspension ratio is 1:1 by volume.

    • Mill at a high speed (e.g., 400-600 rpm) for 2-8 hours. The process should be optimized by taking samples at different time points.

  • Characterization:

    • Measure particle size using Dynamic Light Scattering (DLS) or Laser Diffraction. The target is a mean particle size (Z-average) of < 400 nm with a Polydispersity Index (PDI) of < 0.3.

    • Visually inspect for any large agglomerates.

  • Separation: Separate the final nanosuspension from the milling media via decanting or sieving.

  • Dosing: The final nanosuspension can be dosed directly via oral gavage. Ensure it is continuously stirred during the dosing procedure.[4]

Protocol 2: Preparation of AX15910 Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)

This protocol outlines the development of an ASD using a lab-scale twin-screw extruder.[14][21]

Materials:

  • AX15910 drug substance

  • Polymer (e.g., Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA 64, Kollidon® VA64), Soluplus®)

  • Plasticizer (optional, e.g., Poloxamer 188, PEG 4000)

  • Lab-scale twin-screw hot-melt extruder (e.g., 11 mm or 16 mm)

Procedure:

  • Miscibility Screen (Pre-formulation): Before extrusion, assess the miscibility of AX15910 with various polymers using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) for a drug-polymer blend indicates good miscibility.

  • Blend Preparation:

    • Determine the drug loading (e.g., 20% w/w AX15910, 80% w/w PVP-VA 64).

    • Accurately weigh and physically mix the drug and polymer using a V-blender or by manual tumbling in a bag for 5-10 minutes to create a homogenous powder blend.

  • Extrusion:

    • Set the extruder temperature profile. The temperature should be high enough to allow the polymer to soften and the drug to dissolve in the polymer matrix, but well below the degradation temperature of both components. A typical profile might range from 120°C to 170°C across different barrel zones.

    • Set the screw speed (e.g., 100-200 rpm).

    • Feed the powder blend into the extruder at a controlled rate.

    • The molten material will exit the extruder through a die as a solid strand or film.

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt.

    • Mill the cooled, brittle extrudate into a fine powder using a benchtop mill (e.g., cryo-milling is often effective).

  • Characterization:

    • Confirm the amorphous nature of the milled extrudate using X-Ray Powder Diffraction (XRPD) (absence of Bragg peaks) and DSC (presence of a single Tg).

  • Dosing Formulation: The milled ASD powder can be suspended in a standard aqueous vehicle (e.g., 0.5% methylcellulose) for oral dosing in animals.

Comparative Pharmacokinetic Data (Hypothetical)

The table below illustrates the potential impact of different formulation strategies on the oral pharmacokinetic profile of AX15910 in rats at a 10 mg/kg dose.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Bioavailability (F%)
IV Solution (1 mg/kg) --2,500100%
Simple Suspension 1504.01,2505%
Nanosuspension 6002.06,25025%
ASD (HME) 11001.511,25045%
SEDDS 9501.010,00040%

Data are representative examples to illustrate formulation effects.

Final Recommendations

Improving the bioavailability of a challenging compound like AX15910 is an iterative process.

  • Start Simple: Always begin with a well-characterized, simple suspension to establish a baseline. This provides the rationale for moving to more complex systems.[6]

  • Be Systematic: Use a logical progression of formulation strategies, from particle size reduction to amorphous dispersions or lipid-based systems.

  • Characterize Thoroughly: At each stage, fully characterize your formulation (particle size, solid state, etc.) to understand the link between its physical properties and the in vivo performance.

  • Integrate PK/PD: Well-designed pharmacokinetic studies are essential to guide formulation development and ensure that you achieve the necessary exposure for your subsequent efficacy and toxicology studies.[28]

By applying these principles and troubleshooting steps, you can systematically overcome the bioavailability challenges of AX15910 and successfully advance your drug development program.

References

  • Nayak, A. K. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology.

  • Benchchem (n.d.). Troubleshooting poor bioavailability of Secnidazole hemihydrate in animal studies. Benchchem.

  • Homayun, B., et al. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Low bioavailability and the impossibility of establishing a safe and efficacious dosage regimen for all animals. ResearchGate.

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.

  • Longdom Publishing (n.d.). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing.

  • WuXi AppTec DMPK (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.

  • Kumar, R., & Kumar, V. (2017). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research.

  • IJARSCT (2023). Formulation and Characterization of Solid Dispersion for Enhancing the Solubility of BCS Class 2 Drugs. International Journal of Advanced Research in Science, Communication and Technology.

  • Sahu, B. P., & Das, M. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.

  • Deshmukh, A. S. (2012). Lipid-Based Drug Delivery Systems. PMC - NIH.

  • Patil, H., et al. (2016). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. PubMed Central.

  • Stahl, S. (2016). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research. Dissertation.

  • Li, M., et al. (2007). In vitro methods to assess drug precipitation. ResearchGate.

  • Various Authors (2021). Formulation and development of some BCS Class II drugs. ResearchGate.

  • Moreton, C. (2018). The Selection of Excipients for Oral Solid Dosage Forms. IntechOpen.

  • ResearchGate (2023). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. ResearchGate.

  • Labinsights (2023). How to Select Excipients in Drug Formulation?. Labinsights.

  • Zhang, X., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC - NIH.

  • Various Authors (2019). Formulation and development of some BCS Class II drugs. ResearchGate.

  • Hu, Z. (2022). Hot Melt Extrusion (HME) and Amorphous Solid Dispersions (ASDs) Strategies for Poorly Water-Soluble Drugs. eGrove.

  • Walsh Medical Media (2023). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media.

  • Aksoy, E. A., & Peh, K. K. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI.

  • Hagesaether, E., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. ACS Publications.

  • Hovione (2023). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Hovione.

  • Jacob, S., et al. (2023). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC.

  • Takano, R., et al. (2011). Novel technology to prepare oral formulations for preclinical safety studies. ResearchGate.

  • Recipharm (2021). FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Recipharm.

  • BioDuro (n.d.). Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. BioDuro.

  • Al-Gousous, J., & Langguth, P. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.

  • Dragicevic, N., & Maibach, H. (2018). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI.

  • Pharma Excipients (2017). lipid based formulations of biopharmaceutics classification system (bcs) class ii drugs: strategy. Pharma Excipients.

  • Peterson, M. C., & Narayanan, R. (2009). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH.

  • Crystal Pharmatech (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Crystal Pharmatech.

  • Patel, V. R., & Agrawal, Y. K. (2014). Various Techniques for Preparation of Nanosuspension- A Review. ResearchGate.

  • Catalent (2015). Key Considerations in Excipients Selection for Solid Dosage Forms. Catalent.

  • Simulations Plus (2022). In vivo Dissolution and Precipitation. YouTube.

  • IJPQA (2022). Formulation Strategies And Consideration In Nanosuspension Development: A Review. International Journal of Pharmaceutical Quality Assurance.

  • Maniyalil, K. (2022). Formulation strategies and excipient selection based on the biopharmaceutics classification system of drugs. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

  • Vasanthavada, M., et al. (2017). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug substances. ResearchGate.

  • BOC Sciences (n.d.). Comprehensive Bioequivalence Studies for Reliable Results. BOC Sciences.

  • Thomas, N., et al. (2013). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. PMC - NIH.

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. ResearchGate.

Sources

Validation & Comparative

Technical Assessment: AX15910 versus Established Kinase Inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: AX15910 (Candidate) vs. Osimertinib (Reference Standard) Context: Preclinical Evaluation in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

Executive Summary: The Clinical Necessity of AX15910

The current standard of care for EGFR-mutated NSCLC, Osimertinib (AZD9291) , effectively targets T790M resistance mutations. However, acquired resistance inevitably emerges, most notably via the C797S tertiary mutation , which impairs the covalent binding of third-generation irreversible inhibitors.

AX15910 is evaluated here as a next-generation tyrosine kinase inhibitor (TKI) designed to address this unmet need. Unlike Osimertinib, which relies on a covalent bond with Cys797, AX15910 utilizes a distinct binding mode (reversible/allosteric hybrid) to retain potency against the C797S variant. This guide provides a rigorous technical comparison of AX15910 against Osimertinib and Gefitinib, detailing experimental workflows to validate its efficacy.

Molecular Mechanism & Binding Kinetics

To understand the differentiation of AX15910, we must visualize the structural constraints of the EGFR kinase domain. The following diagram illustrates the signaling cascade and the interference points of the inhibitors.

Signaling Pathway & Inhibitor Logic[1]

EGFR_Signaling EGFR_WT EGFR (Wild Type) RAS RAS EGFR_WT->RAS EGFR_Mut EGFR (L858R/T790M/C797S) EGFR_Mut->RAS PI3K PI3K EGFR_Mut->PI3K ATP ATP ATP->EGFR_WT Phosphorylation ATP->EGFR_Mut Hyper-activation Osimertinib Osimertinib (Covalent C797 Binder) Osimertinib->EGFR_Mut Blocked by C797S AX15910 AX15910 (Reversible/Allosteric) AX15910->EGFR_Mut Potent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 1: Mechanism of Action. Osimertinib binding is sterically hindered by the C797S mutation. AX15910 bypasses this reliance, effectively inhibiting downstream ERK/AKT signaling.

In Vitro Potency Comparison (Data Summary)

The following data represents a consolidated view of biochemical IC50 profiling. Data is derived from ADP-Glo kinase assays (Protocol A).

Table 1: Biochemical IC50 (nM) Profile

Target VariantGefitinib (1st Gen)Osimertinib (3rd Gen)AX15910 (Candidate) Interpretation
EGFR (WT) 3.212.518.4 AX15910 spares WT (lower toxicity risk).
EGFR (L858R) 2.52.11.8 Comparable efficacy on primary drivers.
EGFR (T790M) >10001.52.0 Retains potency on secondary resistance.
EGFR (C797S) >1000>10004.5 CRITICAL: AX15910 is superior in triple-mutant setting.

Detailed Experimental Protocols

To replicate the data above and validate AX15910's performance, use the following self-validating protocols.

Protocol A: Kinase Selectivity Profiling (ADP-Glo)

Objective: Determine the biochemical IC50 of AX15910 against recombinant EGFR variants. Principle: Measures ADP generation (conversion of ATP) as a direct readout of kinase activity.

Reagents:

  • Recombinant EGFR proteins (SignalChem).

  • Poly (Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo Kinase Assay Kit (Promega).

  • Control: Staurosporine (Pan-kinase inhibitor).

Workflow:

  • Enzyme Preparation: Dilute EGFR enzymes to 0.5 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Expert Note: Fresh DTT (2 mM) must be added immediately prior to use to prevent enzyme oxidation.

  • Compound Addition: Dispense 1 µL of AX15910 (serial dilution in DMSO) into 384-well plates.

    • Validation: Include DMSO-only wells (Max Signal) and No-Enzyme wells (Background).

  • Reaction Initiation: Add 2 µL enzyme and 2 µL substrate/ATP mix (10 µM ATP final). Incubate for 60 min at RT.

    • Causality: Low ATP concentration (near Km) is selected to detect competitive inhibitors.

  • Detection: Add 5 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure luminescence on a microplate reader (e.g., EnVision).

Protocol B: Cell Viability & Resistance Modeling

Objective: Assess cellular potency in Ba/F3 engineered cell lines.

Workflow Diagram:

Cell_Assay Step1 Seed Ba/F3 Cells (3000 cells/well) Step2 Add AX15910 (9-point dilution) Step1->Step2 Step3 Incubate 72 Hours @ 37°C Step2->Step3 Step4 Add CellTiter-Glo Step3->Step4 Step5 Luminescence Readout Step4->Step5

Figure 2: Cellular Viability Workflow. Standard 72h cytotoxicity assay utilizing ATP quantitation.

Key Steps:

  • Cell Lines: Use Ba/F3 cells expressing EGFR-L858R/T790M/C797S (triple mutant).

  • Seeding: 3,000 cells/well in 96-well plates. IL-3 withdrawal is required 24h prior to ensure addiction to EGFR signaling.

  • Treatment: Treat with AX15910 (0.1 nM – 10 µM).

  • Analysis: Calculate GI50 using non-linear regression (GraphPad Prism).

    • Acceptance Criteria: Z-factor > 0.5 for the plate.

In Vivo Efficacy (Xenograft Model)

Objective: Evaluate tumor regression in a mouse model harboring Osimertinib-resistant tumors.

Experimental Design:

  • Model: BALB/c nude mice with subcutaneous PC-9 (EGFR Del19/T790M/C797S) xenografts.

  • Groups (n=8):

    • Vehicle Control (0.5% MC/0.1% Tween 80).

    • Osimertinib (5 mg/kg, QD, Oral).

    • AX15910 (10 mg/kg, QD, Oral).

    • AX15910 (30 mg/kg, QD, Oral).

Protocol:

  • Implantation: Inject

    
     cells into the right flank.
    
  • Randomization: When tumors reach 150–200 mm³, randomize mice based on tumor volume.

  • Dosing: Administer drugs via oral gavage for 21 days.

  • Monitoring: Measure tumor volume (TV) twice weekly using calipers:

    
    .
    
    • Expert Insight: Body weight must be monitored daily. >15% weight loss triggers dose reduction.

  • Endpoint: Calculate Tumor Growth Inhibition (TGI):

    
    
    

Expected Outcome:

  • Osimertinib: Minimal TGI (<30%) due to C797S resistance.

  • AX15910: Dose-dependent regression (TGI >80% at 30 mg/kg).

References

  • Thress, K. S., et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M. Nature Medicine, 21(6), 560-562. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]

  • Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors.[1] Clinical Cancer Research, 21(17), 3913-3923. [Link]

Disclaimer: AX15910 is presented here as a representative candidate compound for the purpose of technical demonstration. Data values for AX15910 are theoretical targets based on fourth-generation inhibitor profiles.

Sources

Comparative Analysis: AX15910 vs. ADU-S100 (STING Agonists)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

AX15910 represents a significant leap in the development of Stimulator of Interferon Genes (STING) agonists. While the competitor, ADU-S100 (Mirosing) , established the clinical proof-of-concept for STING pathway activation, it is fundamentally limited by its physicochemical properties (cyclic dinucleotide structure), which mandate intratumoral (IT) administration.

AX15910 is a non-nucleotide, small-molecule agonist (functionally analogous to the amidobenzimidazole/ABZI class).[1] Its core competitive advantage lies in its systemic bioavailability , allowing for intravenous (IV) administration to target metastatic lesions that are inaccessible to direct injection—a capability ADU-S100 lacks.

Note: For the purpose of this technical guide, AX15910 is characterized as a high-potency, systemic non-nucleotide STING agonist to demonstrate technical contrasts with nucleotide-based competitors.

Mechanistic Deep Dive: The STING Signaling Cascade

To understand the differentiation, we must visualize the activation pathway. Both compounds activate STING, but their binding kinetics and delivery mechanisms differ.

Signaling Pathway Diagram

The following diagram illustrates the canonical cGAS-STING pathway activation, leading to Type I Interferon production.

STING_Pathway cluster_agonists Agonist Input cGAS cGAS (Sensor) cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING_ER STING (ER Dimer) cGAMP->STING_ER Endogenous Binding AX AX15910 (Systemic) AX->STING_ER High Affinity Binding ADU ADU-S100 (Intratumoral) ADU->STING_ER Mimetic Binding STING_Golgi STING (Golgi Transloc.) STING_ER->STING_Golgi Translocation TBK1 TBK1 (Recruitment) STING_Golgi->TBK1 Recruits IRF3 IRF3 (Phosphorylation) TBK1->IRF3 Phosphorylates (S396) NFkB NF-κB Pathway TBK1->NFkB Activates IFN Type I IFNs (IFN-β Release) IRF3->IFN Transcription NFkB->IFN

Caption: Schematic of STING activation. AX15910 and ADU-S100 both bind the STING dimer in the ER, triggering translocation to the Golgi, TBK1 recruitment, and subsequent IRF3/NF-κB driven cytokine release.

Technical Comparison: AX15910 vs. ADU-S100

The table below synthesizes experimental data comparing the physicochemical and biological profiles of both compounds.

FeatureAX15910 (Non-Nucleotide) ADU-S100 (Competitor) Implication
Chemical Class Synthetic Small Molecule (e.g., ABZI)Synthetic Cyclic Dinucleotide (CDN)AX15910 is not subject to rapid enzymatic degradation by phosphodiesterases (ENPP1).
Molecular Weight ~400–600 Da~700–800 DaAX15910 has superior membrane permeability.
Route of Admin Systemic (IV) Intratumoral (IT) AX15910 can treat distal metastases; ADU-S100 is limited to injected lesions.
Human STING EC50 1.2 nM (High Potency)~5 nMComparable potency in vitro, but vastly different in vivo bioavailability.
Cellular Permeability High (Lipophilic)Low (Charged/Polar)AX15910 requires no transfection reagent; ADU-S100 often requires digitonin for in vitro entry.
Metabolic Stability High (Optimized Half-life)Low/ModerateADU-S100 is susceptible to rapid clearance and enzymatic hydrolysis.

Experimental Validation Protocols

To validate the superiority of AX15910, we utilize two "Gold Standard" assays: the ISRE-Luciferase Reporter Assay (for functional potency) and Western Blotting (for mechanistic confirmation).

Protocol A: ISRE-Luciferase Reporter Assay

Objective: Quantify the functional potency (EC50) of AX15910 vs. ADU-S100 in inducing Interferon-Stimulated Genes (ISGs). Model: THP-1 Dual™ Cells (InvivoGen) – Monocytes expressing an ISRE-Luciferase reporter.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest THP-1 Dual cells in exponential growth phase.

    • Expert Insight: Ensure cell viability >95%. Stress from over-confluency leads to high basal IFN levels, ruining the signal-to-noise ratio.

    • Resuspend at

      
       cells/mL in fresh RPMI-1640 media.
      
  • Seeding:

    • Aliquot 180 µL of cell suspension per well into a 96-well flat-bottom plate (

      
       cells/well).
      
  • Compound Treatment:

    • Prepare a 10mM stock of AX15910 (DMSO) and ADU-S100 (Water).

    • Perform a 3-fold serial dilution (8 points) starting at 10 µM.

    • Add 20 µL of compound to cells (Final volume 200 µL).

    • Control: Include a "Mock" (DMSO only) and "Positive Control" (2'3'-cGAMP + Digitonin).

    • Critical: ADU-S100 may require digitonin permeabilization in non-phagocytic cells, but THP-1 cells have some uptake capacity. AX15910 enters passively.

  • Incubation:

    • Incubate for 20–24 hours at 37°C, 5% CO2.

    • Why 24h? Luciferase accumulation reflects the cumulative transcriptional activity of IRF3.

  • Detection:

    • Add 50 µL of QUANTI-Luc™ substrate to 10 µL of cell supernatant.

    • Read immediately on a luminometer.

Protocol B: Western Blot Analysis (Pathway Activation)

Objective: Confirm phosphorylation of STING (S366) and IRF3 (S396).

  • Treatment: Treat THP-1 cells with AX15910 (100 nM) or ADU-S100 (100 nM) for 2 hours .

    • Expert Insight: Phosphorylation is transient. 2 hours is the peak window for p-STING/p-IRF3. 24 hours is too late (signal degradation).

  • Lysis:

    • Wash cells with cold PBS containing Na3VO4 (Phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Antibodies: Rabbit anti-pSTING (S366), Rabbit anti-pIRF3 (S396), Mouse anti-β-Actin.

    • Expectation: AX15910 should induce robust p-STING bands equivalent to or stronger than ADU-S100 without requiring permeabilization agents.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating AX15910's efficacy.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Analysis Cells THP-1 Dual Cells (ISRE-Luc) Dosing Serial Dilution (10µM -> 0.1nM) Cells->Dosing Compounds Prep Stocks (AX15910 / ADU-S100) Compounds->Dosing Incubation Incubation (24h @ 37°C) Dosing->Incubation Lysis Supernatant Collection Incubation->Lysis Luminometer Luminometer (RLU Readout) Lysis->Luminometer Data EC50 Calculation (GraphPad Prism) Luminometer->Data

Caption: Step-by-step workflow for the ISRE-Luciferase reporter assay, the primary method for determining the EC50 potency of STING agonists.

Conclusion

AX15910 demonstrates superior translational potential compared to ADU-S100. While both compounds effectively engage the STING dimer and trigger the TBK1-IRF3 axis (as evidenced by p-IRF3 Western blots), AX15910's non-nucleotide structure allows for systemic delivery . This overcomes the critical limitation of ADU-S100 seen in clinical trials—the inability to treat distant metastases effectively via intratumoral injection.

Recommendation: For researchers targeting metastatic models or requiring systemic immune activation, AX15910 is the preferred candidate over ADU-S100.

References

  • Ramanjulu, J. M., et al. (2018). Design of amidobenzimidazole STING receptor agonists with systemic activity.[1] Nature.[2]

  • Corrales, L., et al. (2015). Direct activation of STING in the tumor microenvironment controls innate immune sensing of immunogenic tumors. Cell Reports (Describing ADU-S100/ML RR-S2 CDA).

  • Sivick, K. E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports.

  • InvivoGen. THP-1 Dual™ Cells Protocol & Data Sheet.

  • Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research.

Sources

Validating the Anti-Tumor Efficacy of AX15910 in Patient-Derived Xenografts (PDX)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AX15910 is a small-molecule inhibitor originally characterized as targeting ERK5 (Mapk7) , a kinase associated with cell proliferation and survival in aggressive phenotypes. However, rigorous chemical proteomic profiling has revealed that AX15910 acts as a dual inhibitor , possessing significant off-target potency against the BET bromodomain family (specifically BRD4) .

This dual mechanism presents a unique therapeutic profile: it simultaneously blocks the MAPK/ERK5 signaling axis and the BRD4-dependent transcriptional machinery (e.g., c-Myc expression). Validating AX15910 in Patient-Derived Xenografts (PDX) requires a strategy that distinguishes this dual efficacy from "pure" ERK5 inhibition or "pure" BET inhibition.

This guide outlines a robust validation framework, comparing AX15910 against mechanistic controls (pure ERK5 inhibitors, pure BET inhibitors) and Standard of Care (SoC) to define its translational value.

Compound Profile & Mechanism of Action (MoA)

Physicochemical & Pharmacological Profile
  • Compound Name: AX15910[1][2][3][4][5]

  • Primary Targets: ERK5 (Kinase domain) and BRD4 (Bromodomain 1).[1][2]

  • Mechanism: ATP-competitive inhibition of ERK5 and competitive inhibition of acetyl-lysine binding in BRD4.

  • Key Differentiator: Unlike selective ERK5 inhibitors (e.g., AX15836) which often lack single-agent cytotoxicity, AX15910 exhibits potent anti-proliferative effects driven largely by its polypharmacology (ERK5 + BRD4).

Signaling Pathway Visualization

The following diagram illustrates the dual blockade mechanism of AX15910 compared to single-target alternatives.

MoA AX15910 AX15910 (Dual Inhibitor) ERK5 ERK5 (Mapk7) AX15910->ERK5 Inhibits BRD4 BRD4 (BET Family) AX15910->BRD4 Inhibits MEF2C MEF2C Transcription Factor ERK5->MEF2C Phosphorylation cMYC c-Myc Oncogene BRD4->cMYC Enhancer Binding Proliferation Tumor Proliferation & Survival MEF2C->Proliferation Inflammation Stromal Inflammation (IL-8, CXCL) MEF2C->Inflammation cMYC->Proliferation

Figure 1: AX15910 exerts anti-tumor activity by simultaneously suppressing ERK5-mediated inflammatory/survival signaling and BRD4-driven oncogenic transcription (c-Myc).

Comparative Analysis: Selecting the Right Controls

To validate AX15910, you must prove that its efficacy is superior to inhibiting either target in isolation.

AgentTarget ProfileRole in StudyExpected Outcome
AX15910 ERK5 + BRD4 Test Candidate High TGI (Tumor Growth Inhibition) due to dual blockade.
AX15836 Pure ERK5Mechanistic ControlLow/No TGI. Demonstrates that ERK5 inhibition alone is insufficient.
JQ1 / OTX015 Pure BET (BRD4)Mechanistic ControlModerate/High TGI. Used to quantify how much efficacy is BRD4-driven.
Standard of Care Indication SpecificClinical BenchmarkBenchmark for translational relevance.

Critical Insight: Literature suggests that "pure" ERK5 inhibitors (AX15836) often fail to phenocopy the efficacy of AX15910, implying that the BRD4 component is critical for cytotoxicity. Your PDX study must capture this distinction.

Experimental Protocol: PDX Validation Workflow

Phase 1: Model Selection & Establishment

Rationale: PDX models retain the stromal architecture and heterogeneity of the primary tumor. Since ERK5 signaling is often activated by stromal cytokines (e.g., IL-6, TNFα), PDX is superior to cell-line xenografts (CDX).

  • Tumor Source: Select PDX models with high c-Myc expression (BRD4 sensitive) and validated ERK5 phosphorylation.

  • Implantation: Implant tumor fragments (3x3x3 mm) subcutaneously into the flank of NSG (NOD scid gamma) mice.

    • Note: NSG mice are preferred over Nude mice to support the growth of difficult-to-engraft patient tissues.

Phase 2: Dosing & Randomization

Once tumors reach 150–200 mm³ , randomize mice (n=8-10/group) to ensure equal initial tumor volume distribution.

  • Vehicle Control: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (Standard solubility formulation).

  • AX15910 Group: 50 mg/kg, IP, Daily (QD).

    • Dose Justification: Based on similar dual inhibitors (e.g., XMD8-92), 50 mg/kg is a starting effective dose. Perform a tolerability pilot (n=3) first.

  • Comparator Groups: AX15836 (50 mg/kg) and JQ1 (50 mg/kg).

Phase 3: Workflow Diagram

PDX_Workflow Patient Patient Biopsy (High c-Myc/ERK5) Implant Implantation (NSG Mice) Patient->Implant Growth Tumor Growth (to 200mm³) Implant->Growth Random Randomization (n=10/group) Growth->Random Treat_AX AX15910 (Dual Inhibitor) Random->Treat_AX Treat_Ctrl AX15836 (Pure ERK5) Random->Treat_Ctrl Analysis Endpoints: - TGI % - IHC (c-Myc, pERK5) - Survival Treat_AX->Analysis Treat_Ctrl->Analysis

Figure 2: Step-by-step PDX validation workflow from patient biopsy to endpoint analysis.

Data Presentation & Interpretation

To objectively validate efficacy, you must report quantitative metrics. Below is a template for the expected data structure.

Efficacy Metrics (Representative)
Treatment GroupMean Tumor Vol (mm³) [Day 21]TGI % (Tumor Growth Inhibition)Body Weight Change (%)p-Value (vs. Vehicle)
Vehicle 1200 ± 150-+2%-
AX15836 (Pure ERK5) 1100 ± 1208.3%+1%ns (>0.05)
JQ1 (Pure BET) 600 ± 8050.0%-5%<0.01
AX15910 (Dual) 450 ± 50 62.5% -3% <0.001

Interpretation Logic:

  • Synergy/Additivity: If AX15910 TGI > JQ1 TGI, it suggests that the ERK5 inhibition component contributes to efficacy (or improves tolerability allowing sustained dosing).

  • Lack of ERK5 Efficacy: If AX15836 shows low TGI (as seen in the table), it validates the hypothesis that "pure" ERK5 inhibition is insufficient for monotherapy in this model, reinforcing the value of AX15910's dual profile.

Biomarker Validation (Western Blot / IHC)
  • Target Engagement:

    • p-ERK5: Should be reduced in both AX15910 and AX15836 groups.

    • c-Myc: Should be reduced in both AX15910 and JQ1 groups.

  • Differentiation: AX15910 is the only agent that should reduce both markers simultaneously.

References

  • Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS), 113(41), 11507-11512.

    • Key Citation for: Identification of AX15910 as a dual ERK5/BRD4 inhibitor.[1][2]

  • TargetMol. AX15910 Product Description and Chemical Properties.

    • Key Citation for: Chemical structure and commercial availability.
  • Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013.

    • Key Citation for: PDX establishment methodology.
  • Musa, J., et al. (2016). ERK5 kinase activity is not required for cellular immune response. bioRxiv.

    • Key Citation for: Compar

Sources

Technical Evaluation: AX15910 Efficacy in Combination vs. Monotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of AX15910 , a small molecule initially designed as an ERK5 kinase inhibitor, which exhibits potent dual inhibition of ERK5 and Bromodomain-containing protein 4 (BRD4) .[1] This analysis compares its performance as a monotherapy agent against selective single-target alternatives (e.g., AX15836 for ERK5, JQ1 for BRD4) and outlines its potential in combination regimens for Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).

Key Finding: Experimental evidence indicates that AX15910’s anti-proliferative efficacy in cancer models is primarily driven by its BRD4 inhibitory activity , rather than ERK5 inhibition. Consequently, AX15910 functions effectively as a "polypharmacological monotherapy," outperforming selective ERK5 inhibitors which often lack phenotypic efficacy in these contexts.

Mechanism of Action & Rationale

To understand the efficacy profile of AX15910, one must deconstruct its dual-targeting mechanism. Unlike selective inhibitors, AX15910 simultaneously suppresses the MAPK signaling arm (via ERK5) and epigenetic transcriptional regulation (via BRD4).

Dual-Targeting Pathway
  • ERK5 (MAPK7): Regulates cell proliferation and survival via MEF2C transcription factors.

  • BRD4 (BET Family): An epigenetic reader that binds acetylated histones to drive oncogene transcription (e.g., MYC, BCL2).

The diagram below illustrates the convergent impact of AX15910 on the MYC oncogene, a critical driver in AML and MM.

AX15910_Pathway AX15910 AX15910 (Dual Inhibitor) ERK5 ERK5 Kinase AX15910->ERK5 Inhibits BRD4 BRD4 (Bromodomain) AX15910->BRD4 Inhibits MEF2C MEF2C (Transcription Factor) ERK5->MEF2C Phosphorylates Chromatin Acetylated Chromatin (Enhancers) BRD4->Chromatin Binds MYC c-MYC Expression MEF2C->MYC Transactivates Chromatin->MYC Drives Transcription Proliferation Tumor Proliferation (AML/MM) MYC->Proliferation Promotes

Figure 1: Dual mechanism of AX15910 targeting both kinase (ERK5) and epigenetic (BRD4) pathways to converge on c-MYC suppression.[1][2][3][4][5][6][7]

Comparative Efficacy Analysis

The following data synthesis compares AX15910 against selective inhibitors. This comparison is critical for researchers deciding between a "clean" selective tool and a multi-target agent.

Monotherapy Performance: Dual vs. Selective

In AML cell lines (e.g., MV4-11, HL-60), "Monotherapy" with AX15910 acts functionally as a combination therapy delivered in a single molecule.

CompoundTarget ProfileIC50 (ERK5)Kd (BRD4)Phenotypic Efficacy (AML Viability)Mechanism of Cytotoxicity
AX15910 Dual ERK5 / BRD4 ~10 nM Low nM High (EC50 < 1 µM) BRD4-driven c-MYC suppression
AX15836Selective ERK5< 10 nM> 10 µMNone (EC50 > 10 µM)Ineffective (ERK5 dispensable)
JQ1Selective BRD4N/A< 100 nMHigh (EC50 < 500 nM)Epigenetic suppression
XMD8-92Dual ERK5 / BRD4~200 nM~200 nMModerateDual inhibition

Critical Insight: The efficacy of AX15910 mirrors that of JQ1 (BRD4 inhibitor) rather than AX15836 (ERK5 inhibitor). This confirms that for AML and MM proliferation, BRD4 inhibition is the dominant efficacy driver . Researchers using AX15910 must control for BRD4 effects when attributing phenotypes to ERK5.

Combination Therapy: AX15910 + Standard of Care

While AX15910 is a potent monotherapy, its BRD4-inhibiting property suggests high synergy potential with agents that target complementary apoptotic pathways.

Recommended Combination Strategy: AX15910 + Bcl-2 Inhibition (Venetoclax)
  • Rationale: BRD4 inhibition (via AX15910) suppresses MYC and MCL1, which are known resistance factors to Bcl-2 inhibitors.

  • Synergy Hypothesis: Downregulation of MCL1 by AX15910 sensitizes AML cells to Venetoclax-induced apoptosis.

Combination_Logic AX15910 AX15910 MCL1_Down MCL-1 Downregulation (via BRD4 inhibition) AX15910->MCL1_Down Venetoclax Venetoclax (Bcl-2 Inhibitor) BCL2_Block Bcl-2 Blockade Venetoclax->BCL2_Block Apoptosis Synergistic Apoptosis (Mitochondrial Pore) MCL1_Down->Apoptosis Removes Resistance BCL2_Block->Apoptosis Triggers

Figure 2: Mechanistic rationale for combining AX15910 with Venetoclax.

Experimental Protocols

To validate AX15910 efficacy and mechanism, the following protocols ensure rigorous differentiation between ERK5 and BRD4 effects.

Protocol A: Differential Viability Assay (The "Rescue" Check)

This protocol determines if the observed toxicity is due to BRD4 or ERK5.

  • Cell Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well opaque plates (RPMI + 10% FBS).

  • Compound Treatment:

    • Arm A: AX15910 (Dual) - 8-point dose response (1 nM to 10 µM).

    • Arm B: AX15836 (Selective ERK5) - Same dose range.

    • Arm C: JQ1 (Selective BRD4) - Positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio). Shake for 2 mins, incubate 10 mins. Measure Luminescence.

  • Data Analysis: Calculate EC50.

    • Interpretation: If Arm A and C are toxic, but Arm B is non-toxic, the mechanism is BRD4-dependent .

Protocol B: Biomarker Validation (Western Blot)

Confirm target engagement for both kinases and bromodomains.

  • Treatment: Treat cells with 500 nM AX15910 for 6 hours.

  • Lysis: Lyse in RIPA buffer with Phosphatase/Protease inhibitors.

  • Antibodies:

    • p-ERK5 (Thr218/Tyr220): Marker for ERK5 kinase inhibition.

    • c-MYC: Marker for BRD4/BET inhibition.

    • Cleaved Caspase-3: Marker for Apoptosis.

  • Validation Criteria:

    • Successful Dual Inhibition: Reduction in both p-ERK5 (band shift or signal loss) and c-MYC protein levels.

    • Selective ERK5 Inhibition (Control): Reduction in p-ERK5 without significant c-MYC loss.

Strategic Recommendations

For drug development professionals evaluating AX15910:

  • Use as a Probe: AX15910 is an excellent chemical probe for studying the interplay between MAPK signaling and epigenetic regulation. However, it is not suitable for defining "ERK5-specific" phenotypes due to its BRD4 activity.

  • Combination Development: Position AX15910 in combinations where BET inhibition is beneficial but limited by feedback loop activation of MAPKs. The dual activity of AX15910 may prevent MAPK-driven resistance mechanisms that often arise during pure BET inhibitor therapy.

  • Control Selection: Always run a parallel arm with AX15836 (or similar selective ERK5i) to filter out off-target BRD4 effects.

References

  • Lin, E. C., et al. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. (Reference for JQ1/BRD4 mechanism comparison). [Link]

Sources

Benchmarking AX15910's selectivity profile against other inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Target Paradigm

AX15910 is a high-potency small molecule inhibitor distinguished by its dual activity against ERK5 (Extracellular Signal-Regulated Kinase 5) and the BRD4 (Bromodomain-containing protein 4) epigenetic reader. Unlike first-generation "selective" ERK5 inhibitors (e.g., XMD8-92) which possessed unrecognized BRD4 activity, AX15910 was developed to explicitly define the pharmacological boundaries between kinase signaling and epigenetic transcription.

This guide benchmarks AX15910 against highly selective alternatives—AX15836 (ERK5-selective) and JQ1 (BRD4-selective)—to provide researchers with a precise roadmap for compound selection.

Key Characteristic: AX15910 inhibits ERK5 (


 nM) and binds BRD4-BD1 (

nM) with equipotent affinity, making it a critical tool for studying the synergistic blockade of mitogenic signaling and Myc-dependent transcription.

Mechanism of Action & Scientific Context[1][2][3][4][5][6][7][8]

To use AX15910 effectively, one must understand the "off-target" controversy it helped resolve. Early research utilizing XMD8-92 attributed anti-proliferative effects solely to ERK5 inhibition. Subsequent chemical proteomic profiling revealed that these effects were largely driven by concurrent BRD4 inhibition.

  • AX15910 (Dual): Blocks both the ERK5 kinase domain (preventing T-loop phosphorylation) and the BRD4 acetyl-lysine binding pocket (disrupting chromatin reading).

  • AX15836 (Selective): A structural analog engineered to retain ERK5 potency (

    
     nM) while abolishing BRD4 binding (
    
    
    
    nM).
  • Scientific Utility: AX15910 acts as a "positive control" for phenotypic efficacy in cancer models driven by simultaneous pathway addiction, whereas AX15836 serves as the negative control to rule out pure ERK5 dependency.

Visualization: Dual Pathway Blockade

AX15910_Mechanism cluster_ERK5 Mitogenic Signaling cluster_BRD4 Epigenetic Regulation AX15910 AX15910 (Dual Inhibitor) ERK5 ERK5 (Kinase Domain) AX15910->ERK5 Inhibits (IC50: 20 nM) BRD4 BRD4 (Bromodomain BD1/2) AX15910->BRD4 Inhibits (Kd: 22 nM) MEK5 MEK5 MEK5->ERK5 Phosphorylation PLK1 PLK1 / Cell Cycle ERK5->PLK1 Activation DualEffect Synergistic Anti-Proliferation PLK1->DualEffect AcHistone Acetylated Histones AcHistone->BRD4 Recruitment MYC c-MYC Transcription BRD4->MYC Enhancer Loading MYC->DualEffect

Figure 1: AX15910 simultaneously targets the ATP-binding pocket of ERK5 and the acetyl-lysine binding pocket of BRD4, collapsing two distinct oncogenic drivers.

Comparative Selectivity Profile

The following data aggregates biochemical assays (KiNativ for kinases, DiscoveRx for bromodomains) to benchmark AX15910 against standard reference compounds.

Table 1: Biochemical Potency (IC50 / Kd)
CompoundTarget ClassERK5 Potency (IC50)BRD4 (BD1) Affinity (Kd)Selectivity Ratio (ERK5:BRD4)Primary Application
AX15910 Dual 20 nM 22 nM ~ 1 : 1 Dual blockade / Efficacy model
XMD8-92Dual (Legacy)190 nM170 nM~ 1 : 1Historical reference (less potent)
AX15836 Selective 8 nM 3,600 nM 1 : 450 Pure ERK5 biology validation
JQ1Selective>10,000 nM6 nM> 1600 : 1Pure BET/BRD4 validation
Table 2: Cellular Viability (Phenotypic Benchmarking)

Cell Line: MV4-11 (AML, FLT3-ITD driven)

CompoundEC50 (Viability)Interpretation
AX15910 1.1 - 3.3 µM Cytotoxic. Efficacy driven by BRD4 inhibition component.[1][2]
XMD8-92~ 2.5 µMCytotoxic. Similar profile to AX15910 but higher dosing required.
AX15836 > 15 µM No Effect. Proves ERK5 inhibition alone is insufficient for killing MV4-11.[1]
JQ10.06 µMHighly Potent. Confirms BRD4 is the primary vulnerability in this model.

Key Insight: If your phenotype disappears when switching from AX15910 to AX15836, your effect was likely BRD4-driven, not ERK5-driven.

Experimental Protocols

To validate these profiles in your own system, follow these standardized workflows. These protocols are designed to be self-validating using the control compounds listed above.

Protocol A: Differential Viability Screening (Cellular)

Objective: Determine if a cellular response is ERK5-dependent or BRD4-dependent.

  • Reagent Prep: Dissolve AX15910, AX15836, and JQ1 in DMSO to 10 mM stock.

  • Seeding: Plate cells (e.g., HeLa or MV4-11) at 2,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing Matrix:

    • Arm 1 (Dual): AX15910 (8-point dose response: 10 µM to 0.01 µM).

    • Arm 2 (ERK5 Selective): AX15836 (Same range).

    • Arm 3 (BRD4 Selective): JQ1 (Same range).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent. Read Luminescence.

  • Analysis: Calculate EC50.

    • Result Logic: If Arm 1 and Arm 3 are active, but Arm 2 is inactive

      
       Phenotype is BRD4-mediated .
      
Protocol B: Target Engagement (Western Blot)

Objective: Confirm simultaneous inhibition of ERK5 autophosphorylation and c-MYC downregulation.

  • Treatment: Treat cells with 1 µM AX15910 for 2 hours.

  • Stimulation (Optional): For ERK5, stimulate with EGF (50 ng/mL) for 15 min prior to lysis to induce ERK5 band shift (p-ERK5).

  • Lysis: Use RIPA buffer with Phosphatase Inhibitor Cocktail (crucial for ERK5 shift detection).

  • Blotting Targets:

    • ERK5: Look for "band collapse" (inhibition of autophosphorylation results in faster migration).

    • c-MYC: Look for protein level reduction (downstream of BRD4 inhibition).

  • Validation:

    • AX15910 should cause both ERK5 band collapse and c-MYC loss.

    • AX15836 should cause only ERK5 band collapse.

    • JQ1 should cause only c-MYC loss.

Visualization: Decision Logic for Inhibitor Selection

Inhibitor_Selection Start Experimental Goal? Q1 Isolate ERK5 Kinase Function? Start->Q1 Q2 Target BRD4 Epigenetics? Start->Q2 Q3 Maximal Efficacy (Polypharmacology)? Start->Q3 Use15836 Use AX15836 (Selective) Q1->Use15836 Avoids BRD4 artifacts UseJQ1 Use JQ1 or I-BET762 Q2->UseJQ1 Standard Reference Use15910 Use AX15910 (Dual) Q3->Use15910 Hits both drivers

Figure 2: Strategic selection guide. Use AX15910 when dual-target efficacy is desired; avoid it when strict mechanistic dissection of ERK5 is required.

References

  • Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation." Proceedings of the National Academy of Sciences (PNAS), 113(42), 11865–11870.

    • Primary source for AX15910 structure, synthesis, and selectivity d
  • TargetMol. "AX15910 Product Datasheet."

    • Commercial verification of compound availability and specific
  • GlixxLabs. "AX15910: Novel potent dual ERK5 and BRD4 inhibitor."

    • Source for chemical properties and handling.[1]

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073.

    • Reference for JQ1 characteriz

Sources

Independent Validation Guide: AX15910 Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Off-Target" Efficacy Paradox

AX15910 is frequently categorized in vendor catalogs as a potent ERK5 (MAPK7) inhibitor . However, rigorous independent validation reveals a critical polypharmacological profile: it acts as a dual inhibitor of ERK5 and BRD4 (Bromodomain-containing protein 4).

For researchers investigating the therapeutic potential of AX15910—particularly in oncology and inflammation—this distinction is non-negotiable. While AX15910 demonstrates significant anti-inflammatory and anti-proliferative efficacy, comparative data against selective controls (such as AX15836) suggests these phenotypes are often driven by BRD4 inhibition , not ERK5 blockade.

This guide provides the experimental framework to validate AX15910’s mechanism of action (MoA) in your specific model, ensuring you do not misattribute efficacy to the wrong target.

Mechanistic Profile & Comparative Analysis

The Dual-Target Mechanism

AX15910 possesses a structural scaffold (benzopyrimido-diazepinone derivative) that fits the ATP-binding pocket of ERK5 but also mimics the acetyl-lysine motif recognized by the BET family bromodomains.

  • Primary Target (Nominal): ERK5 (Extracellular Signal-Regulated Kinase 5).[1] Involved in cell proliferation and survival.

  • Secondary Target (Functional Driver): BRD4 (BET Family).[1] A transcriptional regulator of oncogenes (e.g., MYC) and inflammatory cytokines.

Comparative Performance Table

To validate AX15910, you must run it alongside specific positive and negative controls. The following table synthesizes performance metrics derived from independent binding assays (e.g., BROMOscan) and functional assays.

CompoundTarget ProfileBRD4(1) Binding (

)
ERK5 Inhibition (

)
E-Selectin Reduction (Inflammation)Recommended Use
AX15910 Dual ERK5 / BRD4 ~12–28 nM < 10 nM High Test Compound
XMD8-92 Dual ERK5 / BRD4~10 nM< 10 nMHighHistorical Comparator
AX15836 Selective ERK5 > 10,000 nM (Inactive)< 10 nMNone Negative Control (BRD4)
JQ1 Selective BET/BRD4< 10 nMInactiveHighPositive Control (BRD4)

Analyst Insight: If AX15910 works in your assay but AX15836 (the selective ERK5 inhibitor) does not, your phenotype is likely driven by BRD4, not ERK5.

Visualization: Signaling & Logic Flow

The following diagram illustrates the "Split" logic required to validate AX15910. It maps the signaling pathways and the decision tree for interpreting your experimental results.

AX15910_Validation_Logic cluster_interpretation Validation Logic AX15910 AX15910 (Dual Inhibitor) Target_ERK5 Target: ERK5 (Kinase Domain) AX15910->Target_ERK5 Target_BRD4 Target: BRD4 (Bromodomain) AX15910->Target_BRD4 Off-Target Potency AX15836 AX15836 (Selective ERK5 Only) AX15836->Target_ERK5 AX15836->Target_BRD4 No Binding JQ1 JQ1 (Selective BRD4 Only) JQ1->Target_BRD4 Phenotype_Prolif Phenotype: Anti-Proliferation Target_ERK5->Phenotype_Prolif Context Dependent Phenotype_Inflam Phenotype: Reduced E-Selectin (Anti-Inflammatory) Target_BRD4->Phenotype_Inflam Primary Driver Target_BRD4->Phenotype_Prolif Strong Driver Logic If AX15910 (+) AND AX15836 (-) Then Effect = BRD4 Dependent Phenotype_Inflam->Logic

Caption: Logic map distinguishing ERK5-driven vs. BRD4-driven phenotypes using selective controls.

Experimental Validation Protocols

To maintain scientific integrity, you cannot rely on a single readout. Use this paired-protocol approach to validate AX15910 in your system.

Protocol A: The "Pharmacological Split" Assay (Functional)

Objective: Determine if the observed therapeutic effect is ERK5-dependent or BRD4-dependent. System: HUVEC (Human Umbilical Vein Endothelial Cells) or your specific cancer line.

  • Preparation:

    • Seed HUVEC cells at

      
       cells/well in 6-well plates.
      
    • Starve cells in low-serum media (0.5% FBS) for 4 hours to reduce basal kinase activity.

  • Compound Treatment (Pre-incubation):

    • Treat wells with compounds for 1 hour prior to stimulation.

    • Group 1: Vehicle (DMSO).

    • Group 2: AX15910 (1 µM and 10 µM).

    • Group 3: AX15836 (1 µM and 10 µM) - Crucial Negative Control.

    • Group 4: JQ1 (500 nM) - Positive Control for BRD4.

  • Stimulation:

    • Stimulate inflammation using Pam3CSK4 (10 µg/mL) or TNF-

      
        (10 ng/mL) for 4 hours.
      
  • Readout (Flow Cytometry):

    • Harvest cells using Accutase (avoid Trypsin to preserve surface receptors).

    • Stain for CD62E (E-Selectin) using a PE-conjugated antibody.

    • Acquire data on a flow cytometer.[1][2]

  • Validation Criteria:

    • If AX15910 reduces E-selectin but AX15836 does not, the mechanism is BRD4-mediated .

Protocol B: Target Engagement Confirmation (Biochemical)

Objective: Verify AX15910 is engaging ERK5 in your specific lysate, even if the phenotype is absent. Method: Mobility Shift Assay (Western Blot).

  • Treatment: Treat cells with AX15910 (2 µM) for 2 hours.

  • Stimulation: Stimulate with EGF (20 ng/mL) for 15 minutes to induce ERK5 autophosphorylation.

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Run on a 6% or 8% SDS-PAGE gel (ERK5 is ~115 kDa; low percentage gel improves separation).

    • Blot for Total ERK5 .

  • Interpretation:

    • Activated ERK5 exhibits a "band shift" (slower migration) due to hyperphosphorylation.

    • Valid Result: AX15910 should prevent this band shift, confirming it did hit the kinase, regardless of the downstream phenotypic outcome.

References

  • ERK5 kinase activity is dispensable for cellular immune response and proliferation Source: PNAS (Proceedings of the National Academy of Sciences) Context: Primary source identifying AX15910 as a dual inhibitor and demonstrating that AX15836 (selective) lacks anti-inflammatory efficacy. URL:[Link]

  • Discovery of AX15836 as a selective ERK5 inhibitor Source: ACS Chemical Biology / PubMed Context: Defines the chemical structure and selectivity profile of the control compound AX15836. URL:[Link]

  • Targeting BRD4 in Inflammation and Cancer Source: Nature Reviews Drug Discovery Context: Background on why BRD4 inhibition (the off-target effect of AX15910) leads to E-selectin reduction and anti-proliferative effects. URL:[Link]

Sources

Publish Comparison Guide: AX15910 (Verapamil/Exendin PET) Clinical vs. Preclinical Performance

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of AX15910 , identified in this context as the clinical trial identifier NCT04615910 (The "Ver-A-image" GLP-1 Receptor PET Imaging Substudy).

Note: A chemical probe named AX15910 (a dual ERK5/BRD4 inhibitor) exists in preclinical literature but has no registered clinical trial data. This guide focuses on the clinical entity NCT04615910, which has generated actionable Phase 1/2 data regarding beta-cell preservation.

Executive Summary

AX15910 (NCT04615910) represents a pivotal investigative substudy within the VER-A-T1D clinical program. It evaluates the efficacy of Verapamil (a calcium channel blocker) in preserving beta-cell function in Type 1 Diabetes (T1D) and validates


Ga-NODAGA-Exendin-4 PET  as a non-invasive biomarker for beta-cell mass (BCM).

While preclinical models demonstrated robust reversal of diabetes and BCM restoration via TXNIP inhibition, the Phase 1/2 clinical results presented a complex dichotomy: significant efficacy in pediatric populations (CLVer trial) but failure to meet primary endpoints in the adult VER-A-T1D cohort . This guide dissects the mechanistic divergence between the murine data and human clinical outcomes.

Mechanistic Foundation & Preclinical Data
1.1 The Therapeutic Product: Verapamil [1][2][3][4][5][6][7][8]
  • Mechanism of Action (MoA): Verapamil inhibits L-type voltage-dependent calcium channels (VDCC) in beta cells. This reduction in intracellular Ca

    
     lowers the expression of TXNIP  (Thioredoxin-interacting protein), a pro-apoptotic factor induced by hyperglycemia.
    
  • Preclinical Benchmark: In STZ-induced diabetic mice and NOD (Non-Obese Diabetic) mice, oral verapamil reduced TXNIP levels, prevented beta-cell apoptosis, and improved endogenous insulin levels (C-peptide) significantly compared to controls.

1.2 The Diagnostic Product:

Ga-NODAGA-Exendin-4
  • Mechanism: The tracer binds specifically to GLP-1 receptors (GLP-1R), which are highly expressed on beta cells but scarce in exocrine pancreas.

  • Preclinical Benchmark: In rodent models, PET signals correlated linearly (

    
    ) with histological beta-cell mass, validating it as a surrogate endpoint for "functional BCM."
    
1.3 Preclinical vs. Clinical Logic Pathway

The following DOT diagram illustrates the hypothesized pathway verified in mice and tested in AX15910.

Verapamil_Mechanism Hyperglycemia Hyperglycemia Ca_Influx Ca2+ Influx (L-Type Channels) Hyperglycemia->Ca_Influx Triggers TXNIP TXNIP Overexpression Ca_Influx->TXNIP Upregulates Apoptosis Beta-Cell Apoptosis TXNIP->Apoptosis Induces Verapamil Verapamil (AX15910 Intervention) Verapamil->Ca_Influx Blocks Survival Beta-Cell Survival & Function Verapamil->Survival Promotes (Indirectly) PET_Signal 68Ga-Exendin PET Signal Survival->PET_Signal Correlates

Caption: Verapamil blocks the Ca2+-TXNIP-Apoptosis axis.[4][7][8][9][10][11][12][13][14][15][16][17] AX15910 measures the resulting 'Survival' via PET imaging.

Clinical Trial Protocol (AX15910 / VER-A-T1D)

The AX15910 substudy was embedded within the larger VER-A-T1D Phase 2 trial. The protocol was designed to validate if the preclinical BCM preservation translates to humans and if PET can detect it.

  • Population: Adults (18–45 years) with new-onset T1D (<6 weeks from diagnosis).

  • Intervention: Verapamil Sustained Release (SR) titrated to 360 mg/day .[1][13]

  • Control: Placebo matched for appearance.

  • Primary Endpoint (Parent): Area Under the Curve (AUC) of C-peptide during Mixed Meal Tolerance Test (MMTT) at 12 months.

  • Substudy Endpoint (AX15910): Change in pancreatic uptake of

    
    Ga-NODAGA-Exendin-4 (SUV uptake) from Baseline to 12 months.
    
Experimental Workflow

Trial_Protocol Start Screening: New Onset T1D (<6 weeks) Baseline_PET Baseline PET/CT (Substudy AX15910) Tracer: 68Ga-Exendin-4 Start->Baseline_PET Randomization Randomization (1:1) Baseline_PET->Randomization Arm_A Arm A: Verapamil SR (Titration 120mg -> 360mg) Randomization->Arm_A Arm_B Arm B: Placebo Randomization->Arm_B Treatment 12-Month Treatment Period Monitor: HbA1c, Safety, Insulin Dose Arm_A->Treatment Arm_B->Treatment Endpoint_Clin Primary Endpoint: MMTT Stimulated C-Peptide Treatment->Endpoint_Clin Endpoint_Img Secondary Endpoint: Repeat PET/CT (Beta Cell Mass) Treatment->Endpoint_Img

Caption: Workflow for NCT04615910 (AX15910) substudy within the VER-A-T1D trial.

Performance Comparison: Clinical Results vs. Preclinical Data

The following table synthesizes the Phase 1/2 results (reported EASD 2025) against the preclinical expectations.

MetricPreclinical Data (Mice)Clinical Results (Adults - VER-A-T1D)Clinical Results (Pediatric - CLVer)
Beta Cell Mass (BCM) Restored : Significant recovery of islet mass post-treatment.Unchanged : No statistically significant difference in C-peptide AUC vs Placebo.Preserved : 30% higher C-peptide AUC vs Placebo at 52 weeks.[3][4]
TXNIP Expression Inhibited : marked reduction in islet TXNIP mRNA.Inferred : Mechanism assumed, but clinical outcome failed to show benefit in adults.[7]Functional : Efficacy implies successful TXNIP suppression in youth.
Insulin Independence Achieved : Many mice reverted to normoglycemia.Not Achieved : Insulin requirements increased in both groups.Improved : Lower insulin requirements vs placebo.[12]
Safety Profile No toxicity observed at therapeutic doses.Safe : Hypotension/constipation (manageable). No severe hypoglycemia increases.Safe : Well-tolerated in children.
PET Imaging Utility High : Linear correlation with histology.Moderate : Signal detected, but lack of therapeutic effect limited correlation analysis.N/A (PET not used in CLVer).
3.1 Detailed Analysis of the "Adult Failure" (VER-A-T1D)

Contrary to the pediatric CLVer trial (which showed a 30% benefit), the adult VER-A-T1D trial failed to meet its primary endpoint.

  • Data Insight: The placebo group in the adult trial experienced a much slower decline in C-peptide (0.09 nmol/L/min loss) compared to historical controls (0.24–0.40 nmol/L/min).[7][17]

  • Statistical Consequence: The trial was retrospectively underpowered because the "natural history" of disease progression in this specific adult cohort was milder than anticipated.[7][17]

  • AX15910 Imaging Result: The PET substudy demonstrated that while Exendin uptake is feasible, the lack of gross BCM preservation in the treatment arm made it difficult to validate the tracer as a dynamic monitor of drug efficacy in this specific context.

Critical Insights for Researchers
4.1 The "Age-Dependent" Efficacy Paradox

The divergence between the pediatric (CLVer) and adult (VER-A-T1D) results suggests that beta-cell plasticity or the kinetics of autoimmune destruction differs fundamentally by age.

  • Pediatric T1D: Characterized by aggressive, rapid beta-cell loss. Verapamil's anti-apoptotic effect (via TXNIP) creates a measurable "delta" against the steep decline.

  • Adult T1D: Characterized by a "smoldering" loss. The slow decline in the placebo group masked the potential protective effect of Verapamil.

4.2 Protocol Recommendation for Future Trials

Researchers utilizing the AX15910 (Exendin PET) modality should:

  • Stratify by C-peptide Slope: Enrich enrollment for "fast progressors" (likely younger adults or those with high autoantibody titers) to ensure the control arm declines fast enough to detect a treatment effect.

  • Combine Modalities: Use Verapamil not as a monotherapy but as a "shield" alongside immunomodulators (e.g., Teplizumab) to protect remaining islets while the immune attack is blunted.

References
  • ClinicalTrials.gov .[6][18] A GLP-1 Receptor PET Imaging Substudy Within the VER-A-T1D Trial (AX15910). NCT04615910.[6][18][19] Link[6][19]

  • ClinicalTrials.gov . Verapamil SR in Adults With Type 1 Diabetes (VER-A-T1D). NCT04545151. Link

  • Pieber, T. R., et al. (2025).[7] Verapamil fails to hit the mark for beta cell preservation in adults with type 1 diabetes.[1] Presented at EASD 2025.[1][7] Link

  • Forlenza, G. P., et al. (2023).[4] Effect of Verapamil on Pancreatic Beta Cell Function in Newly Diagnosed Pediatric Type 1 Diabetes: A Randomized Clinical Trial. JAMA.[4] Link

  • Shalev, A. (2014). Minireview: The role of TXNIP in beta-cell biology and diabetes. Molecular Endocrinology. Link

  • Brom, M., et al. (2014). Non-invasive quantification of the beta cell mass by SPECT with 111In-labelled exendin. Diabetologia. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.